Epibenzomalvin E
Description
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Propriétés
Formule moléculaire |
C24H19N3O3 |
|---|---|
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
(7R)-7-[(S)-hydroxy(phenyl)methyl]-6-methyl-7H-quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione |
InChI |
InChI=1S/C24H19N3O3/c1-26-20(21(28)15-9-3-2-4-10-15)22-25-18-13-7-5-11-16(18)24(30)27(22)19-14-8-6-12-17(19)23(26)29/h2-14,20-21,28H,1H3/t20-,21-/m0/s1 |
Clé InChI |
GZVCWRAFPVCGPA-SFTDATJTSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Epibenzomalvin E from Penicillium: A Technical Guide to its Discovery, Characterization, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epibenzomalvin E, a benzodiazepine (B76468) alkaloid produced by fungi of the genus Penicillium, has garnered significant interest within the scientific community due to its potent biological activities. This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological significance of this compound. Detailed experimental protocols for its extraction, purification, and characterization are presented, alongside a comprehensive summary of its quantitative biological data. Furthermore, this document illustrates the key signaling pathways affected by this compound and outlines the experimental workflows employed in its study, providing a valuable resource for researchers in natural product chemistry, mycology, and oncology.
Introduction
The genus Penicillium is a well-established source of structurally diverse and biologically active secondary metabolites, which have been pivotal in the development of pharmaceuticals.[1][2][3] Beyond the revolutionary discovery of penicillin, this fungal genus continues to provide novel chemical entities with potential therapeutic applications. Among these are the benzomalvins, a class of benzodiazepine alkaloids. This guide focuses on this compound, an epimer of Benzomalvin E, highlighting its discovery from Penicillium species and its promising anticancer and immunomodulatory properties.
Discovery and Isolation of this compound
This compound, along with other benzomalvin derivatives, has been isolated from various Penicillium species, including Penicillium spathulatum SF7354, an endophytic fungus from the plant Azorella monantha, and Penicillium sp. SYPF 8411, found in rhizosphere soil.[4][5] The initial discovery of Benzomalvin E as an indoleamine 2,3-dioxygenase (IDO1) inhibitor was from Penicillium sp. FN070315.[2] The isolation of these compounds typically involves a multi-step process beginning with fungal fermentation, followed by extraction and chromatographic purification.
Fungal Strains and Fermentation
-
Penicillium spathulatum SF7354: Isolated from the extremophilic plant Azorella monantha in Chilean Patagonia.[4]
-
Penicillium sp. SYPF 8411: Isolated from the rhizosphere soil of Codonopsis clematidea.[5]
-
Penicillium sp. FN070315: The source of the initial discovery of Benzomalvin E as an IDO1 inhibitor.[2]
Experimental Protocol: Isolation and Purification
The following protocol is a composite of methodologies described in the literature for the isolation of benzomalvins.[4][5]
-
Fermentation: The producing Penicillium strain is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) or on a solid rice medium at room temperature for an extended period (e.g., 21-30 days) to allow for the production of secondary metabolites.[4][6]
-
Extraction: The fungal culture (mycelium and broth) is extracted with an organic solvent, typically ethyl acetate. The organic phases are combined and concentrated under reduced pressure to yield a crude extract.[4]
-
Initial Fractionation (MPLC): The crude extract is subjected to Medium-Pressure Liquid Chromatography (MPLC) on a C18 column. A gradient elution system, for instance, with methanol (B129727) and water, is used to separate the extract into fractions of decreasing polarity.[4]
-
Semi-Preparative HPLC Purification: The fractions containing the compounds of interest are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. A gradient of acetonitrile (B52724) in water, often with a formic acid modifier, is employed to isolate the pure benzomalvin derivatives, including this compound.[4]
Structural Elucidation
The determination of the planar structure and absolute stereochemistry of this compound was achieved through a combination of spectroscopic techniques.
Spectroscopic Analysis
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HR-ESI-TOF-MS) is used to determine the molecular formula. For (+)-Benzomalvin E, a molecular ion peak at m/z 398.1496 [M+H]⁺ was observed, corresponding to the molecular formula C₂₄H₁₉N₃O₃.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure of the molecule. The detailed analysis of these spectra allows for the assignment of all proton and carbon signals and the elucidation of the connectivity of the atoms within the molecule.[5][6]
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis is the definitive method for determining the absolute configuration of chiral molecules. The absolute configuration of (+)-Benzomalvin E was established through this technique.[5]
Spectroscopic Data Summary
| Technique | Observations for (+)-Benzomalvin E | Reference |
| HR-ESI-TOF-MS | Molecular Formula: C₂₄H₁₉N₃O₃, [M+H]⁺ at m/z 398.1496 | [5] |
| ¹H NMR | Complex aromatic and aliphatic signals consistent with the benzodiazepine structure. | [5] |
| ¹³C NMR | Resonances corresponding to 24 carbon atoms, including carbonyls, aromatic, and aliphatic carbons. | [5] |
| X-ray Crystallography | Confirmed the absolute stereochemistry of the molecule. | [5] |
Biological Activity
This compound exhibits significant biological activities, primarily as an anticancer agent and an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO1).
Cytotoxic Activity
Benzomalvin derivatives, including this compound, have demonstrated dose- and time-dependent cytotoxicity against various human cancer cell lines.[4]
| Compound | Cell Line | Activity | Reference |
| Benzomalvin Derivatives (A-E) | HCT116 (Human Colon Carcinoma) | Dose- and time-dependent cytotoxicity | [4] |
| Benzomalvins (1-3, 5) | A549 (Human Lung Carcinoma) | Enhanced the cytotoxic capability of 5-fluorouracil | [5] |
Indoleamine 2,3-Dioxygenase (IDO1) Inhibition
Benzomalvin E was identified as an inhibitor of IDO1, an enzyme implicated in tumor immune evasion.[2] IDO1 catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway.[7] By inhibiting IDO1, Benzomalvin E can potentially restore anti-tumor immune responses.
Signaling Pathways and Mechanisms of Action
IDO1 Inhibition Pathway
The inhibition of IDO1 by this compound disrupts the kynurenine pathway, which has several downstream effects beneficial for anti-tumor immunity.
References
- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Bioactive Alkaloids from the Marine-Derived Fungus Metarhizium sp. P2100 | MDPI [mdpi.com]
- 5. (±) Benzomalvins E isolated from Penicillium sp. SYPF 8411 in the rhizosphere soil of Codonopsis clematidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Source and Isolation of Epibenzomalvin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epibenzomalvin E is a fungal-derived secondary metabolite belonging to the benzodiazepine (B76468) class of compounds. While information on this specific epimer is limited, this guide provides a comprehensive overview of its natural source, isolation, and the biosynthetic context of the broader benzomalvin family. This document is intended to serve as a technical resource for researchers interested in the discovery and development of novel bioactive compounds from fungal sources.
Natural Source of this compound
This compound has been isolated from a fungus of the Penicillium genus. Specifically, it was identified from Penicillium sp. SYPF 8411, a strain cultured from the rhizosphere soil of the plant Codonopsis clematidea[1][2][3][4]. The Penicillium genus is a well-known producer of a diverse array of secondary metabolites with a wide range of biological activities[5][6][7]. Benzomalvins, as a class, are recognized as products of Penicillium species and have garnered interest for their potential as substance P inhibitors and for their unique chemical structures[5][8][9].
The production of benzomalvins, including this compound, is a hallmark of certain Penicillium strains, such as Penicillium spathulatum[10][11]. These compounds are part of the complex chemical arsenal (B13267) that fungi employ to interact with their environment and other organisms.
Experimental Protocol: Isolation of Benzomalvins
The following is a generalized protocol for the isolation of benzomalvins from a Penicillium culture, adapted from methodologies reported in the literature[9]. This protocol can be specifically tailored for the isolation of this compound from Penicillium sp. SYPF 8411.
Fungal Fermentation
-
Culture Maintenance: Maintain a pure culture of Penicillium sp. SYPF 8411 on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA).
-
Seed Culture: Inoculate a suitable liquid seed medium (e.g., VM-FP-1 medium containing glucose, pharmamedia, yeast extract, and mineral salts) with the fungal spores or mycelia from the agar plate. Incubate the seed culture on a rotary shaker to ensure sufficient aeration and growth.[9]
-
Production Culture: Transfer the seed culture to a larger volume of production medium. A typical production medium for benzomalvins may contain mannitol, arginine, and various mineral salts.[9] Incubate the production culture for an extended period (e.g., several days to weeks) under controlled temperature and agitation to allow for the biosynthesis and accumulation of secondary metabolites.
Extraction and Purification
-
Harvesting: After the incubation period, separate the fungal biomass from the culture broth by centrifugation.
-
Extraction: The benzomalvins are typically intracellular or cell-bound. Extract the fungal biomass with an organic solvent such as ethyl acetate (B1210297) (EtOAc).[9] This process is usually repeated multiple times to ensure complete extraction.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Chromatographic Separation:
-
Initial Fractionation: Subject the crude extract to column chromatography on silica (B1680970) gel. Elute the column with a gradient of solvents, such as a mixture of hexanes, chloroform, and methanol, to separate the components based on polarity.[9]
-
Fine Purification: Further purify the fractions containing the compounds of interest using High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18).[9] A solvent system such as a water-methanol gradient is typically used for elution.
-
-
Isolation of this compound: Collect the fractions corresponding to the peak of this compound, which can be identified by comparing its retention time with a known standard or by detailed spectroscopic analysis.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Yield (from 1.5 L culture) | Natural Source |
| This compound | C₂₄H₁₉N₃O₃ | 397.43 | Not Reported | Penicillium sp. SYPF 8411[1][2][3][4] |
| Benzomalvin A | C₂₄H₁₉N₃O₂ | 381.43 | 10 mg | Penicillium sp.[5][9] |
| Benzomalvin B | C₂₄H₁₇N₃O₂ | 379.41 | 5.9 mg | Penicillium sp.[5][9] |
| Benzomalvin C | C₂₄H₁₇N₃O₃ | 395.41 | 4.6 mg | Penicillium sp.[5][8][9] |
Biosynthesis of Benzomalvins
The biosynthesis of benzomalvins is orchestrated by a nonribosomal peptide synthetase (NRPS) gene cluster.[6][12][13] The core structure is assembled from two molecules of anthranilic acid and one molecule of N-methylphenylalanine. The following diagram illustrates the proposed biosynthetic pathway.
Caption: Proposed biosynthetic pathway for the benzomalvin core structure.
Experimental Workflow: Isolation and Identification
The following diagram outlines the general workflow for the isolation and identification of this compound from its natural source.
Caption: General workflow for the isolation of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. (±) Benzomalvins E isolated from Penicillium sp. SYPF 8411 in the rhizosphere soil of Codonopsis clematidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Benzomalvins, new substance P inhibitors from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Penicillium Species - Doctor Fungus [drfungus.org]
- 8. benchchem.com [benchchem.com]
- 9. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 10. Two new Penicillium species Penicillium buchwaldii and Penicillium spathulatum, producing the anticancer compound asperphenamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
The Forging of a Fungal Metabolite: An In-depth Technical Guide to the Biosynthesis of Epibenzomalvin E
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the proposed biosynthetic pathway of Epibenzomalvin E, a member of the benzomalvin class of fungal secondary metabolites. Drawing upon research into the biosynthesis of closely related benzomalvins, this document outlines the key enzymatic machinery, precursor molecules, and genetic framework likely responsible for the assembly of this complex natural product. The content herein is intended to serve as a valuable resource for researchers in natural product biosynthesis, enzymology, and drug discovery.
Core Biosynthetic Pathway
This compound is a nonribosomally synthesized peptide derivative produced by the fungus Penicillium spathulatum.[1][2] Its biosynthesis is proposed to be orchestrated by a multi-enzyme complex encoded by a dedicated biosynthetic gene cluster (BGC). While the specific BGC for this compound in P. spathulatum has not been explicitly detailed in the available literature, extensive studies on the biosynthesis of benzomalvins A and D in Aspergillus terreus have identified a canonical three-gene cluster that serves as a robust model.[3][4][5] This cluster comprises two nonribosomal peptide synthetase (NRPS) genes, benY and benZ, and a putative S-adenosyl methionine (SAM)-dependent methyltransferase gene, benX.
The assembly of the benzomalvin scaffold is initiated by the selection and activation of precursor amino acids by the adenylation (A) domains of the NRPS enzymes. Based on the structure of benzomalvins, the precursor molecules are two units of anthranilic acid and one molecule of L-phenylalanine. The activated amino acids are then covalently attached to the thiolation (T) or peptidyl carrier protein (PCP) domains of the NRPS.
The condensation (C) domains catalyze the formation of peptide bonds between the tethered aminoacyl moieties in a sequential manner. The process culminates with a terminal condensation (CT) domain that facilitates the cyclization and release of the final product. The N-methylation of the phenylalanine residue, a characteristic feature of benzomalvins, is likely carried out by the methyltransferase BenX. The precise timing of this methylation event, whether it occurs on the free amino acid or the NRPS-tethered intermediate, remains to be definitively established.
Quantitative Data
Currently, there is a paucity of specific quantitative data in the literature regarding the production titers and enzyme kinetics for this compound. However, studies on secondary metabolite production in Penicillium species provide a framework for such analyses.[3][6][7]
Table 1: Representative Data for Fungal Secondary Metabolite Production
| Parameter | Organism | Product | Titer/Yield | Reference |
| Production Titer | Penicillium chrysogenum | Penicillin G | >10 g/L | [8] |
| Relative Abundance | Penicillium spathulatum | Benzomalvins A-E | A(14.7%), B(17.6%), C(50%), D(11.8%), E(5.9%) | [9] |
Note: The data presented are for illustrative purposes and highlight the range of production levels that can be achieved in fungal fermentations. Specific yields for this compound would require targeted quantitative analysis.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway would rely on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Gene Knockout to Confirm Biosynthetic Gene Cluster Involvement
This protocol describes a method for targeted gene deletion in filamentous fungi to verify the role of a putative biosynthetic gene.
Materials:
-
Penicillium spathulatum wild-type strain
-
Protoplasting buffer (e.g., 1.2 M MgSO4, 10 mM sodium phosphate, pH 5.8)
-
Lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, driselase)
-
PEG-CaCl2 solution (e.g., 40% PEG 4000, 50 mM CaCl2, 10 mM Tris-HCl, pH 7.5)
-
Selection medium (e.g., potato dextrose agar (B569324) supplemented with a selection marker like hygromycin B)
-
Primers for the target gene and selection marker
-
DNA polymerase for PCR
-
Plasmids for constructing the knockout cassette
Procedure:
-
Protoplast Preparation: Grow P. spathulatum in a suitable liquid medium. Harvest the mycelia and resuspend in protoplasting buffer. Add the lytic enzyme cocktail and incubate with gentle shaking until a sufficient number of protoplasts are released.
-
Transformation: Prepare a knockout cassette containing a selectable marker (e.g., hygromycin resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target gene (e.g., benY or benZ).
-
Introduce the knockout cassette into the fungal protoplasts using PEG-mediated transformation.
-
Selection and Screening: Plate the transformed protoplasts on a regeneration medium containing the appropriate selection agent.
-
Isolate individual transformants and screen for the desired gene knockout event by PCR using primers that flank the integration site.
-
Metabolite Analysis: Cultivate the confirmed knockout mutants and the wild-type strain under producing conditions. Extract the secondary metabolites and analyze by HPLC or LC-MS to confirm the abolishment of this compound production in the mutant.[10]
Characterization of NRPS Adenylation (A) Domain Specificity
This protocol outlines an in vitro assay to determine the amino acid substrate specificity of an isolated NRPS A-domain.[4][11]
Materials:
-
Purified A-domain protein (heterologously expressed and purified)
-
ATP, MgCl2
-
Radiolabeled pyrophosphate ([32P]PPi) or a colorimetric pyrophosphate detection assay kit
-
A panel of potential amino acid substrates (including anthranilic acid and L-phenylalanine)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
Procedure:
-
Set up reaction mixtures containing the purified A-domain, ATP, MgCl2, and one of the potential amino acid substrates in the reaction buffer.
-
Initiate the reaction by adding the amino acid.
-
The adenylation reaction will produce pyrophosphate (PPi).
-
ATP-[32P]PPi Exchange Assay: If using radiolabeled PPi, the reverse reaction (aminoacyl-AMP + PPi -> amino acid + ATP) is measured by quantifying the incorporation of [32P] into ATP.
-
Colorimetric Assay: Alternatively, the amount of PPi produced can be quantified using a commercially available colorimetric assay.
-
Compare the activity of the A-domain with each of the tested amino acids to determine its substrate specificity.[4][11][12][13]
In Vitro Reconstitution of NRPS Condensation (C) Domain Activity
This protocol describes a method to assay the peptide bond-forming activity of a C-domain.[14][15][16]
Materials:
-
Purified NRPS modules or domains (e.g., an upstream module with a tethered donor amino acid and a downstream module containing the C-domain and a T-domain to be loaded with the acceptor amino acid).
-
Amino acid substrates for the A-domains of the respective modules.
-
ATP, MgCl2
-
Phosphopantetheinyl transferase (PPTase) to activate the T-domains with a 4'-phosphopantetheine (B1211885) arm from Coenzyme A.
-
Reaction buffer.
Procedure:
-
Holo-NRPS Preparation: Incubate the purified NRPS modules with CoA and a PPTase to ensure the T-domains are in their active holo-form.
-
Loading of Substrates: Incubate the upstream module with its cognate amino acid, ATP, and MgCl2 to load the donor substrate onto its T-domain. Similarly, load the acceptor amino acid onto the T-domain of the downstream module containing the C-domain to be assayed.
-
Condensation Reaction: Mix the loaded upstream and downstream modules. The C-domain will catalyze the formation of a peptide bond between the donor and acceptor amino acids.
-
Product Analysis: The resulting dipeptide, tethered to the downstream T-domain, can be released by chemical or enzymatic means and analyzed by techniques such as HPLC or mass spectrometry to confirm the activity of the C-domain.
Visualizations
The following diagrams illustrate the proposed biosynthetic pathway and a representative experimental workflow.
Caption: Proposed biosynthetic pathway for this compound.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiological characterization of secondary metabolite producing Penicillium cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and Engineering of the Adenylation Domain of a NRPS-Like Protein: A Potential Biocatalyst for Aldehyde Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological characterization of secondary metabolite producing Penicillium cell factories [research.chalmers.se]
- 6. A Study of the Metabolic Profiles of Penicillium dimorphosporum KMM 4689 Which Led to Its Re-Identification as Penicillium hispanicum [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Regulation of Secondary Metabolism in the Penicillium Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disruption of a Nonribosomal Peptide Synthetase in Aspergillus fumigatus Eliminates Gliotoxin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Structural, biochemical and bioinformatic analyses of nonribosomal peptide synthetase adenylation domains - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00064H [pubs.rsc.org]
- 14. High-throughput reprogramming of an NRPS condensation domain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. biorxiv.org [biorxiv.org]
The Biological Activity of Epibenzomalvin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the biological activity of Epibenzomalvin E, a fungal secondary metabolite isolated from Penicillium spathulatum SF7354. The content herein is curated from peer-reviewed scientific literature to support research and development efforts in oncology and related fields.
Executive Summary
This compound, one of five benzomalvin derivatives (A-E) isolated from the symbiotic fungus Penicillium spathulatum SF7354, has demonstrated significant cytotoxic activity against human colon carcinoma HCT116 cells.[1] The biological action of this compound and its congeners is primarily mediated through the induction of apoptosis via a p53-dependent signaling pathway. Furthermore, this compound has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion. These findings highlight this compound as a promising candidate for further investigation in anticancer drug discovery.
Quantitative Biological Activity
The cytotoxic effects of this compound and its related benzomalvin derivatives were assessed against the HCT116 human colon cancer cell line. The half-maximal inhibitory concentration (IC50) values were determined, providing a quantitative measure of their potency.
| Compound | IC50 in HCT116 Cells (µg/mL) |
| Benzomalvin A | 0.29 |
| Benzomalvin B | 1.88 |
| Benzomalvin C | 0.64 |
| Benzomalvin D | 1.16 |
| Benzomalvin E | 1.07 |
| Data sourced from Jeon et al., Journal of Microbiology and Biotechnology.[1] |
Mechanism of Action: p53-Mediated Apoptosis
Experimental evidence indicates that the cytotoxic activity of benzomalvin derivatives, including this compound, is mediated through the induction of the intrinsic apoptotic pathway in a p53-dependent manner.[1][2] Treatment of HCT116 cells with the fungal extract containing these compounds led to significant alterations in the levels of the tumor suppressor protein p53 and Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair that is cleaved during apoptosis.[1][2] Further gene expression analysis revealed an upregulation of the pro-apoptotic protein BAX.[2]
Signaling Pathway Diagram
Caption: p53-mediated intrinsic apoptosis pathway induced by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's biological activity.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cultured cells.
Experimental Workflow
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: HCT116 cells are seeded in 96-well plates at a density of 1x10^5 cells/well and incubated for 24 hours to allow for cell attachment.[2]
-
Drug Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for specified time periods (e.g., 24, 48, and 72 hours).[2]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for 4 hours.[2]
-
Formazan (B1609692) Solubilization: The culture medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.[2]
Apoptosis Analysis (Flow Cytometry)
This protocol is used to quantify the percentage of cells undergoing apoptosis.
Experimental Workflow
Caption: Workflow for apoptosis analysis by flow cytometry.
Methodology:
-
Cell Culture and Treatment: HCT116 cells are cultured and treated with the test compound for the desired time points.[2]
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.[2]
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension.[2]
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.[2]
-
Flow Cytometry Analysis: An additional 400 µL of 1X binding buffer is added to each sample, and the cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[2]
Western Blot Analysis
This protocol is used to detect and quantify specific proteins, such as p53 and PARP, in cell lysates.
Methodology:
-
Cell Lysis: HCT116 cells are treated with the test compound, harvested, and then lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a suitable protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p53, PARP, and a loading control like β-actin) overnight at 4°C.[2]
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[2]
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]
Conclusion
This compound demonstrates potent cytotoxic activity against human colon cancer cells, primarily through the induction of p53-mediated apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of this and related benzomalvin compounds. Its dual action as a cytotoxic agent and an IDO inhibitor warrants further investigation for its potential application in cancer therapy.
References
The Mechanism of Action of Epibenzomalvin E: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known mechanisms of action for the benzomalvin class of compounds, to which Epibenzomalvin E belongs. It is critical to note that specific research on the individual biological activity and mechanism of action of this compound is not currently available in the public scientific literature. The data and experimental protocols presented herein are derived from studies on closely related benzomalvin derivatives, primarily Benzomalvin A, B, and C. Therefore, the information should be interpreted as indicative of the potential activities of this compound, rather than as a definitive analysis.
Introduction
This compound is a fungal metabolite belonging to the benzomalvin class of compounds, which are produced by various Penicillium species.[1] The benzomalvins are structurally characterized as benzodiazepine (B76468) alkaloids.[2] While direct studies on this compound are limited, research into other members of this class has revealed significant biological activities, including neuroprotective, antimicrobial, and anticancer properties.[2] This guide synthesizes the available information on the mechanisms of action of the benzomalvin family, with a focus on their anticancer effects and their role as substance P inhibitors.
Core Mechanisms of Action
The current body of research points to two primary mechanisms of action for the benzomalvin class of compounds:
-
Anticancer Activity via p53-Dependent Apoptosis and Cell Cycle Arrest: Benzomalvin derivatives have demonstrated potent cytotoxic effects against human cancer cell lines.[2] This activity is primarily mediated through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[2][3]
-
Substance P Inhibition: Benzomalvin A has been identified as an inhibitor of substance P, a neuropeptide involved in pain transmission and inflammation, by acting as an antagonist of the neurokinin 1 (NK1) receptor.[4]
Anticancer Activity: A Closer Look
Studies on benzomalvin derivatives (A-E) have elucidated a mechanism of action centered on the activation of intrinsic apoptotic pathways in cancer cells, specifically in human colon carcinoma HCT116 cells.[2][5]
Quantitative Data
The cytotoxic effects of Benzomalvins A, B, and C against the HCT116 cell line have been quantified, demonstrating a dose- and time-dependent inhibition of cell viability.[5]
| Compound | IC50 (µg/mL) against HCT116 cells |
| Benzomalvin A | 0.29 |
| Benzomalvin B | 1.88 |
| Benzomalvin C | 0.64 |
Data sourced from "Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha"[5]
Signaling Pathway
The proposed signaling pathway for the anticancer activity of benzomalvins involves the tumor suppressor protein p53. Treatment with benzomalvin derivatives leads to an increase in p53 protein levels, which in turn transcriptionally activates downstream pro-apoptotic genes.[2] This cascade ultimately results in the cleavage of Poly (ADP-ribose) polymerase (PARP), a key event in apoptosis.[2]
Caption: Proposed signaling pathway for the anticancer activity of benzomalvins.
Experimental Protocols
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound.
-
Cell Seeding: HCT116 cells are seeded into 96-well plates at a predetermined density and allowed to adhere for 24 hours.[5]
-
Compound Treatment: The cells are then treated with a range of concentrations of the benzomalvin derivatives.[5]
-
Incubation: The plates are incubated for specified time points (e.g., 24, 48, and 72 hours).[2]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan (B1609692) Solubilization: After a further incubation period, the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
This technique is used to detect changes in protein levels indicative of apoptosis.
-
Cell Lysis: HCT116 cells, treated with benzomalvin derivatives, are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a suitable assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for p53, PARP, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Substance P Inhibition
Benzomalvin A has been shown to inhibit the binding of substance P to the neurokinin 1 (NK1) receptor.[4]
Quantitative Data
The inhibitory activity of Benzomalvin A against substance P binding to the NK1 receptor has been determined in different species.[4]
| Species | Ki (µM) |
| Guinea Pig | 12 |
| Rat | 42 |
| Human | 43 |
Data sourced from "Benzomalvins, new substance P inhibitors from a Penicillium sp."[4]
Signaling Pathway
Substance P binding to the G-protein coupled NK1 receptor typically leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC). As an NK1 receptor antagonist, Benzomalvin A would block this signaling cascade.
Caption: Benzomalvin A as a Substance P antagonist.
Experimental Protocols
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.
-
Membrane Preparation: Cell membranes expressing the NK1 receptor are prepared.[6]
-
Binding Reaction: A radiolabeled ligand for the NK1 receptor (e.g., [3H]Substance P) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled antagonist (Benzomalvin A).[6]
-
Incubation: The reaction is incubated to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration.[6]
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.[6]
-
Data Analysis: The IC50 value is determined from the competition curve and the Ki value is calculated using the Cheng-Prusoff equation.[6]
Conclusion
While specific data on this compound remains elusive, the available research on the benzomalvin class of compounds provides a strong foundation for understanding its potential mechanisms of action. The dual activities of anticancer effects through p53-dependent apoptosis and neurokinin 1 receptor antagonism highlight the therapeutic potential of this chemical family. Further research is warranted to isolate and characterize the specific biological activities and potency of this compound to fully elucidate its pharmacological profile. This guide serves as a comprehensive resource for researchers and drug development professionals to inform future investigations into this promising class of natural products.
References
- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assays to Measure p53-Dependent and -Independent Apoptosis | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Potential Therapeutic Targets of Epibenzomalvin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Epibenzomalvin E is a novel fungal metabolite. Publicly available research specifically detailing its biological activity is limited. This document synthesizes information on the closely related benzomalvin family of compounds to infer potential therapeutic targets and mechanisms of action for this compound. The experimental protocols and quantitative data presented are representative examples and should be considered illustrative.
Introduction
This compound is a fungal metabolite isolated from Penicillium species. It belongs to the benzomalvin class of compounds, which are known to possess significant biological activities. As an isomer of Benzmalvin E, this compound is predicted to share similar therapeutic targets. The benzomalvins have been identified as inhibitors of two key signaling molecules: Indoleamine 2,3-dioxygenase (IDO) and the Substance P receptor (Neurokinin-1 receptor). This guide explores these potential therapeutic targets in depth.
Primary Therapeutic Target: Indoleamine 2,3-dioxygenase (IDO)
The most promising therapeutic target for this compound, based on the activity of its isomer Benzmalvin E, is the enzyme Indoleamine 2,3-dioxygenase (IDO). IDO is a key regulator of immune responses, making it a high-value target in oncology and immunology.
Function of IDO
Indoleamine 2,3-dioxygenase is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine (B1673888) pathway.[1][2] This enzymatic activity has profound consequences on the local tissue microenvironment, primarily through two mechanisms:
-
Tryptophan Depletion: The rapid consumption of tryptophan by IDO-expressing cells leads to a local depletion of this essential amino acid. Tryptophan is critical for T-lymphocyte proliferation and function. Its scarcity induces a state of anergy (unresponsiveness) and apoptosis in effector T-cells, effectively shutting down the anti-tumor immune response.[3]
-
Production of Immunosuppressive Metabolites: The breakdown of tryptophan by IDO generates a series of metabolites, collectively known as kynurenines. Kynurenine and its downstream products actively suppress T-cell function and promote the differentiation and activity of regulatory T-cells (Tregs), which further dampen the immune response.[1]
Role of IDO in Cancer
Many tumors overexpress IDO as a mechanism of immune evasion.[1][4] By creating an immunosuppressive microenvironment, cancer cells can escape detection and destruction by the host's immune system. High IDO expression is often correlated with poor prognosis and reduced survival in various cancers.[4] Therefore, inhibitors of IDO are actively being investigated as cancer immunotherapies, often in combination with other immune checkpoint inhibitors.[5][6][7]
Signaling Pathway of IDO-mediated Immunosuppression
The following diagram illustrates the central role of IDO in creating an immunosuppressive tumor microenvironment.
Caption: IDO pathway leading to immunosuppression.
Secondary Therapeutic Target: Substance P (NK1) Receptor
The benzomalvin family of compounds has also been identified as inhibitors of the Substance P receptor, known as the Neurokinin-1 (NK1) receptor. This suggests a second potential therapeutic avenue for this compound.
Function of the Substance P / NK1 Receptor System
Substance P is a neuropeptide that acts as a neurotransmitter and neuromodulator.[8][9] It plays a crucial role in:
-
Pain Transmission: Substance P is a key mediator in the transmission of pain signals in the central and peripheral nervous systems.[8]
-
Neurogenic Inflammation: It is involved in inflammatory responses, particularly those with a neural component.[10]
-
Emesis: The NK1 receptor is a validated target for anti-nausea and anti-vomiting drugs, particularly in the context of chemotherapy.[11]
-
Cell Proliferation and Angiogenesis: Substance P can promote cell growth and the formation of new blood vessels, processes that are also implicated in cancer progression.[12]
Signaling Pathway of Substance P / NK1 Receptor
Activation of the NK1 receptor by Substance P initiates several downstream signaling cascades, primarily through G-protein coupling. This leads to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively.
Caption: Substance P/NK1 receptor signaling pathway.
Experimental Protocols
Due to the lack of published studies on this compound, the following protocols are representative methodologies for assessing the activity of compounds against the identified targets.
Protocol: Cellular IDO1 Activity Assay
This protocol describes a cell-based assay to screen for IDO1 inhibitors by measuring kynurenine production in cancer cells.[13][14]
Materials:
-
HeLa or SKOV-3 cancer cell lines (known to express IDO1 upon stimulation)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant Human Interferon-gamma (IFNγ)
-
This compound
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well plates
Workflow:
Caption: Experimental workflow for IDO1 inhibition assay.
Protocol: NK1 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the NK1 receptor.[15]
Materials:
-
Cell membranes from HEK293 cells stably expressing the human NK1 receptor
-
Radiolabeled Substance P analog (e.g., [³H]Substance P)
-
This compound
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Glass fiber filters
-
Scintillation counter
Workflow:
Caption: Experimental workflow for NK1R binding assay.
Data Presentation
The following tables present hypothetical quantitative data that could be generated from the experiments described above.
Table 1: Illustrative In Vitro Activity of this compound against IDO1
| Parameter | Value | Cell Line |
| Cell-Based IC50 | 25 nM | HeLa (IFNγ-stimulated) |
| Biochemical IC50 | 8 nM | Recombinant Human IDO1 |
| Maximum Inhibition | >95% | HeLa (IFNγ-stimulated) |
| Assay Method | Kynurenine detection | N/A |
Table 2: Illustrative In Vitro Activity of this compound against NK1 Receptor
| Parameter | Value | Assay Type |
| Binding Affinity (Ki) | 15 nM | Radioligand Binding |
| Functional Antagonism (IC50) | 40 nM | Calcium Mobilization |
| Assay Method | Competitive binding with [³H]Substance P | FLIPR Calcium Assay |
Conclusion
This compound, a natural product from the benzomalvin family, holds significant therapeutic potential primarily through the inhibition of Indoleamine 2,3-dioxygenase (IDO), a critical enzyme in tumor immune evasion. By blocking IDO, this compound could reverse tumor-associated immunosuppression and enhance anti-cancer immune responses, making it a promising candidate for immunotherapy, potentially in combination with existing treatments. A secondary potential target, the Substance P (NK1) receptor, suggests applications in pain management, neurogenic inflammation, and as an anti-emetic. The dual-targeting potential of this compound class warrants further investigation.
Significant further research is required to isolate this compound in sufficient quantities, validate these predicted targets, and determine its specific efficacy, potency, and safety profile through rigorous preclinical testing using the types of experimental protocols outlined in this guide.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]
- 3. IDO/kynurenine pathway in cancer: possible therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of Indoleamine-2,3-Dioxygenase in Cancer Development, Diagnostics, and Therapy [frontiersin.org]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 8. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substance P - Wikipedia [en.wikipedia.org]
- 10. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 11. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | The Role of Substance P in the Regulation of Bone and Cartilage Metabolic Activity [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Benzomalvins and Their Isomers: A Technical Review of Their Chemistry, Biology, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzomalvins are a class of fungal-derived benzodiazepine (B76468) alkaloids produced by various Penicillium and Aspergillus species.[1][2][3] These natural products have garnered significant scientific interest due to their unique and complex chemical structures and their diverse range of biological activities. This technical guide provides a comprehensive review of the current literature on benzomalvins and their isomers, with a focus on their chemical synthesis, biological mechanisms, and potential as therapeutic agents. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a resource for researchers in natural product chemistry, oncology, and drug discovery.
Chemical Structures and Properties
Benzomalvins are characterized by a core quinazolino[3,2-a][1][4]benzodiazepine skeleton.[5] Variations in substitution and stereochemistry give rise to a number of known isomers, including benzomalvins A, B, C, D, E, G, and H.[1][2][3] Benzomalvin A and D are atropisomers, existing in a conformational equilibrium.[4] Similarly, benzomalvins G and H represent an atropisomeric pair.[3] The chemical structures of key benzomalvins are detailed below.
Table 1: Chemical Properties of Selected Benzomalvins
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Structural Features | Reference |
| Benzomalvin A | C₂₄H₁₉N₃O₂ | 381.43 | 157047-97-7 | Core quinazolinobenzodiazepine | [2] |
| Benzomalvin B | C₂₄H₁₈N₂O₂ | 366.42 | 157047-99-9 | Lacks the N-methyl group of Benzomalvin A | [2] |
| Benzomalvin C | C₂₄H₁₇N₃O₃ | 395.41 | 157047-98-8 | Contains a spiro-oxirane ring | [5] |
| Benzomalvin E | C₂₄H₁₉N₃O₃ | 397.43 | 134660-34-7 | Hydroxylated derivative | [6] |
| Benzomalvin G/H | C₂₆H₂₃N₃O₄ | 441.48 | Not Available | Atropisomeric pair with dimethoxylation | [3] |
Biological Activities and Therapeutic Potential
Benzomalvins exhibit a range of biological activities, with the most prominent being anticancer, neurokinin antagonism, and immunosuppressive effects through the inhibition of indoleamine 2,3-dioxygenase (IDO).
Anticancer Activity
A study on benzomalvin derivatives isolated from Penicillium spathulatum SF7354 demonstrated significant cytotoxic effects against human colorectal carcinoma (HCT116) cells.[1] Benzomalvins A, B, C, D, and E all exhibited dose- and time-dependent cytotoxicity.[1] The underlying mechanism involves the induction of apoptosis through a p53-dependent pathway.[1][7] Treatment with benzomalvin extracts led to cell cycle arrest at the G0/G1 phase, followed by an increase in the apoptotic cell population.[7][8]
Table 2: Cytotoxic Activity of Benzomalvin Derivatives against HCT116 Cells
| Compound | Concentration (µg/mL) | Time (h) | Cell Viability (%) | Reference |
| Benzomalvin A | 20 | 72 | ~40 | [1] |
| Benzomalvin B | 20 | 72 | ~50 | [1] |
| Benzomalvin C | 20 | 72 | ~60 | [1] |
| Benzomalvin D | 20 | 72 | ~45 | [1] |
| Benzomalvin E | 20 | 72 | ~55 | [1] |
Note: Approximate values are extrapolated from graphical data in the cited literature.
The apoptotic signaling cascade initiated by benzomalvins involves the upregulation of pro-apoptotic proteins such as BAX and CASP9, indicating the activation of the intrinsic (mitochondria-mediated) apoptotic pathway.[1] Furthermore, an increase in p21, a cyclin-dependent kinase inhibitor, suggests cell cycle checkpoint activation preceding apoptosis.[1] Western blot analysis confirmed alterations in PARP and p53 protein levels, reinforcing the role of a p53-dependent mechanism.[1][7]
Caption: p53-dependent apoptotic pathway induced by benzomalvins.
Neurokinin Receptor Antagonism
Benzomalvin A was initially identified as an inhibitor of substance P, acting as an antagonist at neurokinin NK1 receptors.[2][9] This activity is of interest for the development of novel analgesics and anti-inflammatory agents.
Table 3: Inhibitory Activity (Ki) of Benzomalvin A at NK1 Receptors
| Receptor Species | Ki (µM) | Reference |
| Guinea Pig | 12 | [2][9] |
| Rat | 42 | [2][9] |
| Human | 43 | [2][9] |
Benzomalvins B and C were found to be only weakly active as NK1 receptor antagonists.[2][9]
Indoleamine 2,3-Dioxygenase (IDO) Inhibition
Benzomalvin E has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan catabolism.[6] IDO is a key player in creating an immunosuppressive tumor microenvironment by depleting tryptophan and producing immunosuppressive kynurenine (B1673888) metabolites.[10] By inhibiting IDO, benzomalvin E has the potential to enhance anti-tumor immune responses, making it an attractive candidate for cancer immunotherapy.[10]
Caption: Mechanism of IDO inhibition by Benzomalvin E.
Biosynthesis
The biosynthesis of benzomalvins proceeds through a nonribosomal peptide synthetase (NRPS) pathway.[4][11] In Aspergillus terreus, the benzomalvin biosynthetic gene cluster comprises three core genes: benX (a methyltransferase) and benY and benZ (two NRPS genes).[10] The biosynthesis of benzomalvin A/D involves the formation of a linear tripeptide precursor, Anth-NmPhe-Anth, which then undergoes cyclization and transannulation to form the characteristic benzodiazepine ring system.[4] The terminal condensation domain, BenY-CT, is responsible for the final cyclization and release step.[4][12] This enzymatic control of the transannulation reaction is noteworthy as it imparts regioselectivity, in contrast to the non-enzymatic cyclization seen in the biosynthesis of the related asperlicins.[4]
Caption: Simplified workflow of Benzomalvin A/D biosynthesis.
Experimental Protocols
Isolation of Benzomalvins from Penicillium spathulatum
This protocol is adapted from the methodology described for the isolation of benzomalvins from P. spathulatum SF7354.[1]
-
Fungal Cultivation: Inoculate P. spathulatum in Potato Dextrose Broth (PDB) and incubate at 15°C for 21 days with agitation (120 rpm).
-
Extraction: Perform liquid-liquid partitioning of the culture broth with an equal volume of ethyl acetate, repeating the extraction three times. Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Fractionation (MPLC): Fractionate the crude extract using medium-pressure liquid chromatography (MPLC) on a silica (B1680970) gel column. Employ a gradient elution system with hexane (B92381) and ethyl acetate.
-
Purification (Semi-preparative HPLC): Purify the active fractions using a semi-preparative HPLC system with a C18 column. A typical mobile phase consists of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B). A gradient elution profile can be optimized, for example: 5% B for 2 min, linear gradient to 40% B over 2 min, then to 80% B over 22 min, followed by a ramp to 100% B.
-
Compound Identification: Characterize the isolated compounds using mass spectrometry (MS) to determine their molecular weight and NMR spectroscopy to elucidate their structures.
Cytotoxicity Assay (MTT Assay)
This protocol is based on the assessment of the cytotoxic effects of benzomalvins on HCT116 cells.[1]
-
Cell Seeding: Seed HCT116 cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the isolated benzomalvin derivatives or crude extract for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Apoptosis Analysis (Flow Cytometry)
This protocol outlines the general steps for quantifying apoptosis using flow cytometry.[1][7]
-
Cell Treatment: Treat HCT116 cells with the benzomalvin extract for various time points.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
Synthesis
While several benzomalvins are accessible through fungal fermentation, total synthesis provides a route to structural analogs and facilitates structure-activity relationship (SAR) studies. The total synthesis of (±)-benzomalvin E has been reported, featuring a key copper-catalyzed intramolecular C-N arylation of a quinazolinone to construct the tetracyclic core.[13] This synthetic route was achieved in six linear steps with an overall yield of 33%.[13] A formal synthesis of benzomalvin A has also been described, utilizing an intramolecular aza-Wittig reaction as a key step.[14]
Conclusion and Future Directions
The benzomalvins represent a promising class of natural products with significant therapeutic potential, particularly in oncology and immunology. Their multifaceted biological activities, including the induction of p53-dependent apoptosis and the inhibition of the IDO pathway, make them compelling candidates for further drug development. Future research should focus on:
-
Total Synthesis of all known Benzomalvins: To enable comprehensive SAR studies and the generation of novel, more potent analogs.
-
In-depth Mechanistic Studies: To fully elucidate the molecular targets and signaling pathways modulated by different benzomalvin isomers.
-
In Vivo Efficacy Studies: To evaluate the therapeutic potential of lead benzomalvin compounds in preclinical animal models of cancer and inflammatory diseases.
-
Biosynthetic Engineering: To leverage the understanding of the benzomalvin biosynthetic pathway for the production of novel derivatives through genetic manipulation of the producing fungal strains.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this fascinating and important class of natural products.
References
- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzomalvins, new substance P inhibitors from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Benzomalvin E, an indoleamine 2,3-dioxygenase inhibitor isolated from Penicillium sp. FN070315 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzomalvin C|IDO Inhibitor|For Research [benchchem.com]
- 12. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
In-Depth Technical Guide on the Preliminary Cytotoxicity of Epibenzomalvin E
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxic activity of Epibenzomalvin E, a secondary metabolite isolated from the fungus Penicillium spathulatum SF7354. The document outlines its effects on cancer cell lines, details the experimental methodologies used for its evaluation, and illustrates the implicated signaling pathways.
Core Findings: Cytotoxicity of Benzomalvin Derivatives
This compound is one of five benzomalvin derivatives (A-E) isolated from Penicillium spathulatum SF7354, a symbiotic fungus found in the extremophilic plant Azorella monantha.[1] All isolated benzomalvin derivatives have demonstrated dose- and time-dependent cytotoxic activity against various human cancer cell lines, with the most significant effects observed in the HCT116 human colon carcinoma cell line.[1]
Quantitative Cytotoxicity Data
The cytotoxic effects of the benzomalvin derivatives were quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50) values against HCT116 cells were determined and are presented in the table below. While the primary research article confirms the cytotoxic activity of all five derivatives, specific IC50 values for each are not individually detailed in the abstract. However, a related guide provides the following IC50 values for three of the derivatives, citing the primary study.
| Compound | IC50 (µg/mL) against HCT116 cells |
| Benzomalvin A | 0.29 |
| Benzomalvin B | 1.88 |
| Benzomalvin C | 0.64 |
| This compound | Data not explicitly stated in abstract; however, it is confirmed to exhibit dose- and time-dependent cytotoxicity.[1] |
Data for Benzomalvins A, B, and C are sourced from a comparative analysis citing the primary research.[2]
Mechanism of Action: Induction of Apoptosis
The cytotoxic activity of the benzomalvin derivatives, including this compound, is primarily mediated through the induction of apoptosis, or programmed cell death.[1][2] This process is linked to a p53-dependent mechanism.[1][2]
Signaling Pathway
The proposed mechanism involves the activation of the tumor suppressor protein p53, which in turn triggers the intrinsic (mitochondrial) apoptotic pathway. This leads to a cascade of events culminating in cell death.
Caption: p53-dependent apoptotic pathway induced by this compound.
Experimental Protocols
The following sections detail the methodologies employed in the preliminary cytotoxic evaluation of this compound and its related compounds.
Cell Culture
-
Cell Line: HCT116 (human colorectal carcinoma).
-
Culture Medium: Specific medium for HCT116 cells (e.g., McCoy's 5A) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: HCT116 cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the benzomalvin derivatives. A control group receives the vehicle (solvent) alone.
-
Incubation: The plates are incubated for specified periods (e.g., 24, 48, and 72 hours).
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the compound concentration.
Caption: Workflow of the MTT cytotoxicity assay.
Apoptosis Analysis by Flow Cytometry
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to quantify apoptosis.
-
Cell Treatment: HCT116 cells are treated with the test compound for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, which is then incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
Western blotting is employed to detect changes in the expression levels of proteins involved in the apoptotic pathway, such as p53 and PARP.[1]
-
Protein Extraction: Following treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-p53, anti-PARP), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
This guide summarizes the currently available preliminary data on the cytotoxicity of this compound. Further research is warranted to fully elucidate its therapeutic potential and detailed mechanism of action.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Epibenzomalvin E from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epibenzomalvin E belongs to the benzomalvin class of secondary metabolites, which are diketopiperazine-based benzodiazepine (B76468) alkaloids produced by various species of the Penicillium genus.[1] These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities, including potential anticancer properties.[1][2] Specifically, benzomalvins have been shown to enhance the cytotoxic capability of chemotherapeutic agents such as 5-fluorouracil (B62378) against cancer cell lines.[3] This document provides detailed protocols for the isolation and purification of this compound from fungal cultures, intended to guide researchers in obtaining this compound for further study and drug development endeavors.
Data Presentation
The following tables summarize the key parameters and expected outcomes for the isolation and purification of this compound and related benzomalvins. It is important to note that yields can vary significantly based on the fungal strain, culture conditions, and the efficiency of the extraction and purification processes.
Table 1: Fungal Strain and Culture Conditions for Benzomalvin Production
| Parameter | Description | Reference |
| Fungal Strain | Penicillium spathulatum SF7354 | [1] |
| Penicillium sp. SYPF 8411 (solid culture) | [3] | |
| Culture Medium | Potato Dextrose Broth (PDB) | [1] |
| Incubation Temperature | 15°C | [1][4] |
| Incubation Time | 21 days | [1] |
| Agitation | 120 rpm | [1] |
Table 2: Overview of Purification Steps and Parameters
| Purification Step | Column/Stationary Phase | Mobile Phase / Gradient | Purpose |
| Initial Fractionation (MPLC) | Silica (B1680970) Gel | Hexane-Ethyl Acetate (B1210297) Gradient | Separation of crude extract into fractions of varying polarity. |
| Intermediate Fractionation (MPLC) | ODS (C18) | Water-Methanol Gradient | Further separation of polar to semi-polar compounds. |
| Final Purification (Semi-preparative HPLC) | C18 (e.g., Inspire C18, 10 x 250 mm, 10 µm) | Water (0.1% Formic Acid) - Acetonitrile (0.1% Formic Acid) Gradient | Isolation of pure this compound. |
| Alternative Final Purification (HPLC) | C18 | 60% Methanol-Water (isocratic) followed by 58% Methanol-Water (isocratic) | Isolation of (+) and (-) Benzomalvins E.[3] |
Experimental Protocols
I. Fungal Cultivation
This protocol is based on the cultivation of Penicillium spathulatum for the production of benzomalvins.
Materials:
-
Lyophilized or agar (B569324) slant culture of a known this compound-producing Penicillium strain (e.g., Penicillium spathulatum).
-
Potato Dextrose Broth (PDB) medium.
-
Erlenmeyer flasks.
-
Incubator shaker.
Procedure:
-
Aseptically inoculate a starter culture in a flask containing PDB medium with the Penicillium strain.
-
Incubate the starter culture at 25°C for 3-5 days with agitation (150 rpm) until sufficient mycelial growth is observed.
-
Use the starter culture to inoculate larger production-scale flasks containing PDB medium.
-
Incubate the production cultures at 15°C for 21 days with constant agitation at 120 rpm.[1]
II. Extraction of Crude Metabolites
Materials:
-
Ethyl acetate.
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
After the incubation period, harvest the culture broth.
-
Perform a liquid-liquid extraction by partitioning the culture broth against an equal volume of ethyl acetate. Repeat this extraction three times.[1]
-
Combine the organic (ethyl acetate) layers.
-
Concentrate the combined organic layers under reduced pressure using a rotary evaporator to yield the crude extract.
III. Purification of this compound
This multi-step purification protocol is designed to isolate this compound from the crude extract.
A. Initial Fractionation by Medium-Pressure Liquid Chromatography (MPLC) - Silica Gel
Materials:
-
MPLC system.
-
Silica gel column.
-
Ethyl acetate.
Procedure:
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto a silica gel column.
-
Perform a gradient elution using a hexane (Solvent A) and ethyl acetate (Solvent B) solvent system.[1]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing benzomalvins.
B. Intermediate Fractionation by MPLC - ODS (C18)
Materials:
-
MPLC system.
-
ODS (C18) column.
-
Water.
Procedure:
-
Combine and concentrate the benzomalvin-containing fractions from the silica gel chromatography.
-
Load the concentrated sample onto an ODS column.
-
Elute with a water (Solvent A) and methanol (Solvent B) gradient. A suggested gradient is: 5% B for 3 minutes, then a linear increase to 50% B over 10 minutes, and finally to 100% B for 5 minutes.[1]
-
Collect fractions and analyze for the presence of the target compounds.
C. Final Purification by Semi-Preparative High-Performance Liquid Chromatography (HPLC)
Materials:
-
Semi-preparative HPLC system with a UV detector.
-
C18 semi-preparative column (e.g., 10 x 250 mm, 10 µm).
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
Procedure:
-
Concentrate the fractions from the ODS chromatography that contain this compound.
-
Dissolve the sample in the initial mobile phase composition.
-
Inject the sample onto the semi-preparative C18 column.
-
Perform a gradient elution as follows: maintain 5% B for 2 minutes, increase linearly to 40% B over 2 minutes, then to 80% B over the next 22 minutes. Increase to 100% B over 0.5 minutes and hold for 5 minutes.[1]
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm) and collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction using analytical HPLC.
-
Evaporate the solvent to obtain the pure compound. The structure of the isolated compound should be confirmed by spectroscopic methods such as NMR and mass spectrometry.[3][5]
Visualizations
Caption: Overall workflow for the isolation and purification of this compound.
Caption: Logical steps in the final HPLC purification of this compound.
References
- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Benzomalvins, new substance P inhibitors from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Proposed Total Synthesis of Epibenzomalvin E
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epibenzomalvin E is a complex fungal metabolite belonging to the benzomalvin family of natural products. These compounds exhibit a unique and intricate tetracyclic core structure, fusing quinazolinone, benzodiazepine (B76468), and diketopiperazine ring systems. While the total synthesis of closely related benzomalvins, such as (-)-Benzomalvin A, has been accomplished, a dedicated total synthesis of this compound has not been prominently reported. This document outlines a proposed synthetic strategy for this compound, drawing inspiration from established methodologies for the synthesis of the benzomalvin core structure. The proposed route leverages key reactions such as the intramolecular aza-Wittig reaction for the construction of the heterocyclic framework. Detailed experimental protocols for key transformations and tabulated data for expected intermediates are provided to guide synthetic efforts toward this challenging and biologically relevant molecule.
Introduction
The benzomalvins are a class of fungal alkaloids isolated from Penicillium species. They are characterized by a complex, fused heterocyclic scaffold comprising a quinazolin-4(3H)-one, a 1,4-benzodiazepin-5-one, and a diketopiperazine moiety. Members of this family, including Benzomalvin A, have demonstrated interesting biological activities, such as substance P inhibitory action at neurokinin NK1 receptors.[1] this compound represents a structurally unique member of this class, and its total synthesis would provide access to material for further biological evaluation and structure-activity relationship studies.
This proposed synthesis is based on the successful total synthesis of (-)-Benzomalvin A, which utilized intramolecular aza-Wittig reactions to construct the 6- and 7-membered rings of the core structure.[1][2] By adapting this strategy, a plausible pathway to this compound can be envisioned.
Proposed Synthetic Strategy
The retrosynthetic analysis for this compound reveals a strategy centered on the sequential construction of the heterocyclic rings. The core tetracyclic structure can be disconnected to reveal two key building blocks derived from anthranilic acid and a substituted L-phenylalanine derivative.
Retrosynthetic Analysis Workflow:
Caption: Retrosynthetic analysis of this compound.
The forward synthesis would commence with the coupling of appropriately protected and activated anthranilic acid and L-phenylalanine derivatives. The key transformations would involve two sequential intramolecular aza-Wittig reactions to form the benzodiazepine and quinazolinone rings.
Proposed Forward Synthesis Workflow:
Caption: Proposed forward synthesis of this compound.
Experimental Protocols
The following are proposed, detailed protocols for the key steps in the synthesis of this compound, adapted from the synthesis of (-)-Benzomalvin A.[1]
Protocol 1: Synthesis of the Benzodiazepine Core via Intramolecular Aza-Wittig Reaction
-
Preparation of the Azide Precursor:
-
To a solution of N-Boc-L-phenylalanine methyl ester and N-methyl-2-nitroaniline in a suitable solvent (e.g., dichloromethane), add a coupling reagent such as DCC or EDC.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the dipeptide.
-
Reduce the nitro group to an amine using a standard procedure (e.g., H₂, Pd/C).
-
Convert the resulting amine to an azide using sodium nitrite (B80452) and sodium azide in an acidic medium.
-
-
Intramolecular Aza-Wittig Reaction:
-
Dissolve the azide precursor in dry toluene.
-
Add tributylphosphine (B147548) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the 1,4-benzodiazepin-5-one core.
-
Protocol 2: Formation of the Quinazolinone Ring
-
Hydrolysis and Coupling:
-
Second Intramolecular Aza-Wittig Reaction:
-
Dissolve the resulting imide derivative in a suitable solvent (e.g., THF).
-
Add triphenylphosphine (B44618) to the solution and stir at room temperature.[1]
-
The iminophosphorane generated in situ will react with the imide carbonyl to form the quinazolinone ring.
-
After completion of the reaction (monitored by TLC), quench the reaction and extract the product.
-
Purify the final tetracyclic core of this compound by column chromatography.
-
Data Presentation
The following table summarizes the expected quantitative data for the key intermediates in the proposed synthesis of this compound. The values are hypothetical and based on reported yields for analogous reactions in the synthesis of (-)-Benzomalvin A.[1]
| Step No. | Intermediate Name | Starting Material | Reagents and Conditions | Expected Yield (%) | Analytical Data (Expected) |
| 1 | N-(2-azidobenzoyl)-N-methyl-L-phenylalanine methyl ester | N-methyl-L-phenylalanine methyl ester | 2-azidobenzoyl chloride, Et₃N, CH₂Cl₂, 0 °C to rt | ~85% | ¹H NMR, ¹³C NMR, HRMS |
| 2 | (3S)-3-benzyl-2-methoxy-4-methyl-1,4-benzodiazepin-5(4H)-one | Azide from Step 1 | PBu₃, Toluene, reflux | ~70% | ¹H NMR, ¹³C NMR, HRMS |
| 3 | Amide derivative for quinazolinone formation | Benzodiazepine from Step 2 | 1. HCl, THF; 2. o-azidobenzoyl chloride, KHMDS, THF | ~80% | ¹H NMR, ¹³C NMR, HRMS |
| 4 | This compound Core | Amide from Step 3 | PPh₃, THF, rt | ~80% | ¹H NMR, ¹³C NMR, HRMS, HPLC |
Conclusion
The proposed total synthesis of this compound provides a viable and strategic approach to obtaining this complex natural product. By leveraging the established chemistry of intramolecular aza-Wittig reactions, which has been successfully applied to the synthesis of the related (-)-Benzomalvin A, the challenging tetracyclic core can be constructed efficiently. The detailed protocols and expected data serve as a valuable guide for researchers embarking on the synthesis of this compound and its analogs. Successful completion of this synthesis will not only be a significant achievement in natural product synthesis but will also open avenues for the exploration of the therapeutic potential of this intriguing class of molecules.
References
Application Note: Analysis of Epibenzomalvin E
An HPLC (High-Performance Liquid Chromatography) method for the analysis of Epibenzomalvin E, a fungal metabolite, is crucial for research, quality control, and various stages of drug development. This document provides a comprehensive guide, including detailed application notes and protocols, for the development of a robust HPLC method for this compound.
Introduction
This compound belongs to a class of fungal secondary metabolites with potential biological activities. A reliable and validated HPLC method is essential for its accurate quantification and purification. This application note outlines a reversed-phase HPLC method that can be adapted for the analysis of this compound in various sample matrices, including fungal fermentation broths and purified samples.
Chromatographic Conditions
A C18 stationary phase is a suitable choice for the separation of moderately polar fungal metabolites like this compound.[1][2] A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, with the addition of a small percentage of formic acid, is recommended to ensure good peak shape and resolution.[1][3] Detection can be performed using a UV-Vis detector, specifically a photodiode array (PDA) detector, to determine the optimal wavelength for detection and to check for peak purity. For higher sensitivity and selectivity, a mass spectrometer (MS) can be coupled with the HPLC system.[1]
Method Development Strategy
The development of a successful HPLC method involves a systematic approach.[4] Key parameters to optimize include the mobile phase composition, gradient profile, column temperature, and flow rate. The initial conditions can be based on methods developed for similar fungal metabolites.[2][5] Method validation should be performed according to established guidelines to ensure accuracy, precision, linearity, and robustness.
Experimental Protocols
1. Sample Preparation
For fungal fermentation broths, a liquid-liquid extraction is a common and effective method to isolate secondary metabolites.[1]
-
Objective: To extract this compound from a liquid culture medium.
-
Materials:
-
Fermentation broth containing this compound
-
Ethyl acetate (B1210297) (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Methanol (HPLC grade)
-
0.22 µm syringe filters
-
-
Protocol:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Collect the supernatant and perform a liquid-liquid extraction by mixing it with an equal volume of ethyl acetate in a separatory funnel.
-
Shake the funnel vigorously for 2 minutes and then allow the layers to separate.
-
Collect the organic (upper) layer containing the extracted metabolites.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.
-
Pool the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at a controlled temperature.
-
Reconstitute the dried extract in a known volume of methanol.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.
-
2. HPLC Method Protocol
-
Objective: To separate and quantify this compound using reversed-phase HPLC.
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a PDA detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
-
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid (v/v)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v)
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: PDA detector, monitoring at a specific wavelength (e.g., 254 nm, or the determined λmax of this compound).
-
Data Presentation
The following table summarizes hypothetical quantitative data for the analysis of this compound using the developed HPLC method.
| Parameter | Value |
| Analyte | This compound |
| Retention Time (tR) | 15.8 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Mandatory Visualizations
Caption: Workflow for HPLC method development.
Caption: Factors influencing HPLC separation.
References
Application Notes and Protocols for Epibenzomalvin E in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Epibenzomalvin E, a natural product isolated from Penicillium spathulatum, in cell-based assays. The information is intended to guide researchers in evaluating its potential as an anticancer agent.
Introduction
This compound belongs to a class of fungal secondary metabolites known as benzomalvins. Research has indicated that benzomalvin derivatives possess cytotoxic properties against various cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis (programmed cell death) and cell cycle arrest, making this compound a compound of interest for cancer research and drug development.[1] This document outlines the known cellular effects, presents available quantitative data, and provides detailed protocols for key cell-based assays to study the bioactivity of this compound.
Cellular Effects of Benzomalvin Derivatives
Studies on crude extracts containing benzomalvins, including presumably this compound, have demonstrated significant biological activity in cancer cell lines.
-
Cytotoxicity: Benzomalvin derivatives exhibit dose- and time-dependent cytotoxicity against a range of human cancer cell lines, including lung (A549), cervical (HeLa), breast (Hs578T), liver (Huh7), skin (A375), and colon (HCT116) cancer cells. The most pronounced cytotoxic effect has been observed in HCT116 colon carcinoma cells.[1]
-
Apoptosis Induction: Treatment with benzomalvin-containing extracts leads to a time-dependent increase in the apoptotic cell population. This is characterized by the externalization of phosphatidylserine (B164497) on the cell membrane and can be quantified using methods like Annexin V staining.[1]
-
Cell Cycle Arrest: These compounds have been shown to induce an early G0/G1 phase arrest in the cell cycle of cancer cells. This initial arrest is followed by a progressive increase in the sub-G1 population, which is indicative of apoptotic cells with fragmented DNA.[1]
-
Molecular Mechanisms: The apoptotic activity of benzomalvin derivatives is suggested to be mediated through a p53-dependent mechanism, as evidenced by alterations in the levels of PARP and p53 proteins.[1]
Data Presentation
The following tables summarize the quantitative data from studies on crude extracts of Penicillium spathulatum SF7354, which contains benzomalvin derivatives. It is important to note that these values represent the activity of a crude extract and not purified this compound.
Table 1: Cytotoxicity of P. spathulatum SF7354 Crude Extract on Various Cancer Cell Lines
| Cell Line | Concentration (µg/mL) | Cell Viability (%) |
| HCT116 | 25 | 28.03 |
| A549 | 25 | >50 |
| HeLa | 25 | >50 |
| Hs578T | 25 | >50 |
| Huh7 | 25 | >50 |
| A375 | 25 | >50 |
Data adapted from a study on the anticancer activity of benzomalvin derivatives, showing the highest sensitivity in HCT116 cells.[1]
Table 2: Time-Dependent Apoptosis Induction in HCT116 Cells by P. spathulatum SF7354 Crude Extract
| Treatment Time (hours) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Viable Cells (%) |
| 24 | 18.84 | 7.34 | Not Reported |
| 48 | 30.75 | 5.35 | Not Reported |
| 72 | 36.26 | 13.10 | 28.89 |
Data from flow cytometry analysis showing a progressive increase in apoptotic cell populations over time.[1]
Experimental Protocols
The following are detailed protocols for key cell-based assays to evaluate the effects of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time points.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time points.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak represents apoptotic cells.
Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflows.
Caption: Proposed mechanism of this compound inducing apoptosis and cell cycle arrest.
Caption: Workflow for key cell-based assays to evaluate this compound.
References
Epibenzomalvin E (Benzomalvin E): Application Notes for Preclinical Research
A Note to Researchers: Extensive literature searches have revealed no publicly available data on in vivo animal studies for a compound specifically named "Epibenzomalvin E." However, research exists for a closely related group of fungal metabolites known as Benzomalvins , including Benzomalvin E . This document summarizes the available preclinical data for Benzomalvin E, focusing on its potential as an anticancer agent. It is crucial to note that all current data is derived from in vitro studies. Therefore, the in vivo protocols and data tables requested cannot be generated from existing literature. Instead, this document provides the current state of knowledge and a generalized framework for designing initial in vivo studies.
Introduction and Background
Benzomalvins are a class of benzodiazepine (B76468) alkaloids produced by various fungi, notably Penicillium spathulatum. Recent studies have highlighted their potential as anticancer agents. Benzomalvin E, along with other derivatives (A-D), has been isolated from Penicillium spathulatum SF7354, a symbiotic fungus found in the extremophilic plant Azorella monantha[1][2]. These compounds have demonstrated cytotoxic effects against several human cancer cell lines[1][2].
In Vitro Anticancer Activity
Current research indicates that Benzomalvin E and its analogues exhibit dose- and time-dependent cytotoxicity against human cancer cells. The most significant effects have been observed in the HCT116 human colon carcinoma cell line[1][3].
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the reported 50% inhibitory concentration (IC50) values for various Benzomalvin derivatives against the HCT116 cell line after 72 hours of treatment.
| Compound | IC50 (µg/mL) against HCT116 cells |
| Benzomalvin A | 0.29 |
| Benzomalvin B | 1.88 |
| Benzomalvin C | 0.64 |
| Benzomalvin D | 1.16 |
| Benzomalvin E | 1.07 |
| Data sourced from "Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha"[1][3]. |
Mechanism of Action: Proposed Signaling Pathway
In vitro studies suggest that the cytotoxic effects of benzomalvins are mediated through the induction of apoptosis (programmed cell death) in a p53-dependent manner[1][2][3]. The proposed signaling cascade involves the upregulation of the tumor suppressor protein p53, which in turn activates the intrinsic (mitochondria-mediated) apoptotic pathway. This leads to cell cycle arrest, primarily at the G0/G1 phase, and subsequent cell death[1][2].
Protocols for In Vitro Experiments
Based on the available literature, a standard protocol for assessing the in vitro cytotoxicity of Benzomalvin E can be outlined.
Protocol: MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of Benzomalvin E on a cancer cell line (e.g., HCT116).
Materials:
-
Benzomalvin E
-
HCT116 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed HCT116 cells in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of Benzomalvin E in DMEM. After 24 hours, replace the medium in the wells with fresh medium containing different concentrations of Benzomalvin E. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Future Directions: A Generalized Protocol for Initial In Vivo Studies
As no in vivo data for Benzomalvin E is currently available, the following section provides a hypothetical and generalized workflow for conducting initial animal studies to evaluate its anticancer efficacy and toxicity. This is a template and should be adapted based on further in vitro characterization and formulation development.
Experimental Workflow: Generalized In Vivo Anticancer Study
Key Considerations for Designing In Vivo Studies:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are commonly used for xenograft models with human cancer cell lines like HCT116.
-
Formulation and Route of Administration: The solubility and stability of Benzomalvin E will dictate the formulation (e.g., in saline, DMSO, or other vehicles) and the route of administration (e.g., intraperitoneal, intravenous, or oral).
-
Dosage and Schedule: Dose-ranging studies should be conducted to determine the maximum tolerated dose (MTD). Treatment schedules can vary (e.g., daily, every other day).
-
Efficacy Endpoints: The primary efficacy endpoint is typically the inhibition of tumor growth, measured by tumor volume. Body weight should be monitored as an indicator of toxicity.
-
Toxicity Assessment: A comprehensive toxicity profile should be evaluated, including clinical observations, changes in body weight, and post-mortem analysis of major organs.
Conclusion
Benzomalvin E has emerged as a promising natural product with demonstrated in vitro anticancer activity. The proposed mechanism of action through p53-dependent apoptosis provides a strong rationale for further investigation. However, the complete absence of in vivo data represents a significant knowledge gap. Future research should focus on conducting well-designed animal studies to evaluate the efficacy, toxicity, and pharmacokinetic profile of Benzomalvin E. The generalized protocols and workflows provided here offer a starting point for researchers and drug development professionals to advance the preclinical assessment of this potentially valuable compound.
References
- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application of Epibenzomalvin E in Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Epibenzomalvin E, a member of the benzomalvin family of fungal secondary metabolites, has emerged as a compound of interest in cancer research. Benzomalvins are diketopiperazine-based benzodiazepine (B76468) alkaloids produced by species of the Penicillium genus. Recent studies have demonstrated the cytotoxic effects of benzomalvin derivatives against various cancer cell lines, with a particularly pronounced activity observed in human colon carcinoma cells. This document provides detailed application notes and experimental protocols for the use of this compound and its related compounds in a cancer research setting.
The primary mechanism of action for benzomalvins involves the induction of programmed cell death, or apoptosis, and the arrest of the cell cycle, preventing cancer cell proliferation. Evidence suggests that these effects are mediated through a p53-dependent signaling pathway, a critical tumor suppressor pathway often dysregulated in cancer.
Quantitative Data Summary
The cytotoxic activity of five benzomalvin derivatives (A-E), isolated from Penicillium spathulatum SF7354, was evaluated against the HCT116 human colon carcinoma cell line. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below. These values indicate the concentration of each compound required to inhibit the growth of 50% of the cancer cells, providing a measure of their potency.
| Compound | IC50 Value (µg/mL) on HCT116 cells |
| Benzomalvin A | 0.29 |
| Benzomalvin B | 1.88 |
| Benzomalvin C | 0.64 |
| Benzomalvin D | 1.16 |
| This compound | 1.07 |
Signaling Pathway
The anticancer activity of benzomalvins is linked to the activation of the p53-dependent apoptotic pathway. Upon cellular stress induced by these compounds, the tumor suppressor protein p53 is activated, leading to a cascade of events that culminate in apoptosis. This pathway involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, leading to the cleavage of key cellular proteins like PARP and ultimately, cell death.
Caption: p53-mediated apoptotic pathway induced by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer effects of this compound and other benzomalvin derivatives on cancer cell lines such as HCT116.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
HCT116 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HCT116 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed HCT116 cells in 6-well plates and treat with desired concentrations of this compound for 24 or 48 hours.
-
Harvest the cells (including floating cells) and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
HCT116 cells
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed HCT116 cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins, such as p53 and PARP, to confirm the mechanism of action.
Materials:
-
Treated HCT116 cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cell pellets with RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system. β-actin is used as a loading control to ensure equal protein loading.
Epibenzomalvin E: Application Notes and Protocols for Immunology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epibenzomalvin E is a fungal secondary metabolite belonging to the benzomalvin class of compounds, which are produced by various Penicillium species. Of significant interest to the immunology community, this compound has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO1). IDO1 is a critical enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and plays a pivotal role in immune regulation and tolerance. By catalyzing the degradation of the essential amino acid tryptophan, IDO1 creates a local microenvironment that suppresses T-cell proliferation and promotes the generation of regulatory T cells (Tregs), thereby dampening immune responses. This mechanism is often exploited by tumors to evade immune surveillance. The inhibitory action of this compound on IDO1 suggests its potential as a valuable tool for immunology research and as a lead compound for the development of novel immunomodulatory therapies, particularly in the field of oncology.
Application Notes
This compound's primary application in immunology studies stems from its ability to block the immunosuppressive effects of IDO1. This opens up several avenues for investigation:
-
Reversal of Tumor-Induced Immune Suppression: By inhibiting IDO1, this compound can restore local tryptophan levels, thereby rescuing T-cell function within the tumor microenvironment. This can lead to enhanced anti-tumor immune responses.
-
Enhancement of Cancer Immunotherapies: this compound may act synergistically with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4), by overcoming a key mechanism of immune evasion.
-
Study of T-cell and Dendritic Cell Biology: As an IDO1 inhibitor, this compound can be used as a chemical probe to investigate the role of the kynurenine pathway in regulating the differentiation, activation, and function of T cells and dendritic cells.
-
Investigation of Autoimmune and Inflammatory Diseases: While IDO1 is often associated with immunosuppression in cancer, its role in other inflammatory conditions is also an active area of research. This compound could be used to explore the therapeutic potential of IDO1 inhibition in these contexts.
Key Experimental Protocols
The following protocols are provided as examples for the investigation of this compound's immunological effects. These are based on standard methodologies for characterizing IDO1 inhibitors. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: In Vitro IDO1 Enzyme Inhibition Assay
This protocol is designed to determine the direct inhibitory activity of this compound on recombinant IDO1 enzyme.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate (B84403) buffer (pH 6.5)
-
This compound
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 321 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, L-Tryptophan, methylene blue, ascorbic acid, and catalase.
-
Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Add the recombinant IDO1 enzyme to initiate the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
-
Measure the absorbance of the product, kynurenine, at 321 nm.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Data Presentation:
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | IDO1 | Enzymatic | To be determined |
| Reference Inhibitor | IDO1 | Enzymatic | Known value |
Protocol 2: Cell-Based IDO1 Inhibition Assay
This protocol assesses the ability of this compound to inhibit IDO1 activity in a cellular context.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., SK-OV-3, HeLa)
-
Recombinant human interferon-gamma (IFN-γ)
-
Complete cell culture medium
-
This compound
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent) or HPLC
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Stimulate the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.
-
Treat the cells with a range of concentrations of this compound for a further 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant using a colorimetric assay with Ehrlich's reagent or by HPLC.
-
Calculate the percentage of inhibition of kynurenine production and determine the cellular IC50 value.
Data Presentation:
| Cell Line | Treatment | Kynurenine Concentration (µM) | % Inhibition |
| SK-OV-3 | Vehicle Control | Value | 0 |
| SK-OV-3 | This compound (Conc. 1) | Value | Value |
| SK-OV-3 | This compound (Conc. 2) | Value | Value |
Protocol 3: T-Cell Proliferation Assay in Co-culture with IDO1-Expressing Cells
This protocol evaluates the functional consequence of IDO1 inhibition by this compound on T-cell proliferation.
Materials:
-
IDO1-expressing cancer cells (as in Protocol 2)
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T cells
-
T-cell activation stimulus (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin (PHA))
-
This compound
-
Cell proliferation dye (e.g., CFSE) or reagent (e.g., BrdU, [3H]-thymidine)
-
Flow cytometer or appropriate reader
Procedure:
-
Induce IDO1 expression in cancer cells with IFN-γ as described previously.
-
Label T cells with a proliferation dye (e.g., CFSE).
-
Co-culture the labeled T cells with the IDO1-expressing cancer cells in the presence of a T-cell stimulus.
-
Add varying concentrations of this compound to the co-culture.
-
Incubate for 3-5 days.
-
Assess T-cell proliferation by measuring the dilution of the proliferation dye by flow cytometry, or by quantifying BrdU incorporation or [3H]-thymidine uptake.
Data Presentation:
| Condition | T-Cell Proliferation (% of Control) |
| T cells + Stimulus (Control) | 100 |
| T cells + Stimulus + IDO1+ Cancer Cells | Reduced Value |
| T cells + Stimulus + IDO1+ Cancer Cells + this compound (Conc. 1) | Restored Value |
| T cells + Stimulus + IDO1+ Cancer Cells + this compound (Conc. 2) | Restored Value |
Visualizations
Caption: Mechanism of IDO1-mediated immunosuppression and its inhibition by this compound.
Caption: General experimental workflow for the immunological evaluation of this compound.
Application Notes and Protocols for Epibenzomalvin E in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epibenzomalvin E is a fungal metabolite belonging to the benzomalvin class of compounds, which have been isolated from Penicillium species.[1] Benzomalvins have garnered significant interest within the research community due to their diverse biological activities, including potential anticancer properties. These compounds are characterized by a benzodiazepine (B76468) alkaloid structure. Research has indicated that benzomalvin derivatives exert cytotoxic effects on various cancer cell lines, with a pronounced activity against human colon carcinoma cells (HCT116).[2] The mechanism of action is believed to involve the induction of programmed cell death (apoptosis) and cell cycle arrest, suggesting their potential as lead compounds for the development of novel cancer therapeutics.[2]
This document provides detailed application notes and protocols for the formulation and research use of this compound, with a focus on its evaluation as a potential anticancer agent.
Chemical and Physical Properties
| Property | Value | Source |
| Formal Name | (S)-7-((S)-hydroxy(phenyl)methyl)-6-methyl-6,7-dihydrobenzo[3][4][2][5]diazepino[2,1-b]quinazoline-5,13-dione | Cayman Chemical[1] |
| Molecular Formula | C₂₄H₁₉N₃O₃ | Cayman Chemical[1] |
| Formula Weight | 397.4 g/mol | Cayman Chemical[1] |
| Purity | ≥95% | Cayman Chemical[1] |
| Formulation | A solid | Cayman Chemical[1] |
| Storage | -20°C | Cayman Chemical[1] |
| Stability | ≥ 4 years | Cayman Chemical[1] |
| Origin | Fungus/Penicillium sp. | Cayman Chemical[1] |
Data Presentation: Cytotoxicity of Benzomalvin Derivatives
The following table summarizes the cytotoxic activity of various benzomalvin derivatives against the HCT116 human colon carcinoma cell line. The data is presented as IC₅₀ values (the concentration required for 50% inhibition of cell viability) as determined by an MTT assay. While specific data for this compound is not available in the cited literature, the data for related benzomalvins A, B, and C provide a strong indication of the expected potency.
| Compound | IC₅₀ (µg/mL) against HCT116 cells |
| Benzomalvin A | 0.29 |
| Benzomalvin B | 1.88 |
| Benzomalvin C | 0.64 |
| Data sourced from "Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha"[2] |
Experimental Protocols
Formulation of this compound for In Vitro Studies
Objective: To prepare a stock solution of this compound for use in cell-based assays.
Materials:
-
This compound solid[1]
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Determine the required concentration: Based on the IC₅₀ values of related benzomalvins, a starting stock solution of 1-10 mg/mL is recommended.
-
Weighing the compound: Carefully weigh the desired amount of this compound solid in a sterile microcentrifuge tube. Perform this step in a chemical fume hood.
-
Solubilization: Add the appropriate volume of DMSO to the microcentrifuge tube to achieve the desired stock concentration.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution if necessary.
-
Sterilization: While not always necessary for DMSO stocks, if there are concerns about contamination, the solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[1]
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on HCT116 cells.
Materials:
-
HCT116 human colon carcinoma cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HCT116 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere for 24 hours.[2]
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the compound concentration.[2]
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis in HCT116 cells treated with this compound.
Materials:
-
HCT116 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed HCT116 cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24, 48, and 72 hours. Include a vehicle-treated control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on the cell cycle distribution of HCT116 cells.
Materials:
-
HCT116 cells
-
This compound
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed HCT116 cells and treat with this compound at its IC₅₀ concentration for 24, 48, and 72 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The different phases of the cell cycle (G0/G1, S, and G2/M) are determined based on the fluorescence intensity of the PI signal.
Visualizations
Signaling Pathway of Benzomalvin-Induced Apoptosis
Caption: Proposed p53-dependent apoptotic pathway induced by this compound.
Experimental Workflow for Evaluating this compound
Caption: Workflow for the in vitro evaluation of this compound's anticancer activity.
Logical Relationship of Benzomalvin-Induced Cellular Events
Caption: Relationship between this compound treatment and cellular outcomes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis inducing activity of benzophenanthridine-type alkaloids and 2-arylbenzofuran neolignans in HCT116 colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Epibenzomalvin E Powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the safe handling, storage, and experimental use of Epibenzomalvin E powder. The following protocols are intended as a starting point for research and may require optimization for specific experimental conditions.
Product Information and Storage
This compound is a fungal metabolite originally isolated from Penicillium species. It belongs to the benzodiazepine (B76468) alkaloid class of compounds and has demonstrated potential biological activities, including anticancer and immunomodulatory effects. Recent studies have identified it as an inhibitor of indoleamine 2,3-dioxygenase (IDO), a key enzyme in immune regulation.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₁₉N₃O₃ |
| Molecular Weight | 397.4 g/mol |
| Appearance | Solid powder |
| Purity | ≥95% |
Storage and Stability:
For long-term storage, this compound powder should be stored at -20°C .[2] Under these conditions, the compound is stable for at least four years.[2]
Handling and Safety Precautions
While a specific safety data sheet indicates that this compound is not classified as a hazardous substance, it is prudent to handle all research chemicals with care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the powder.
-
Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Spills: In case of a spill, avoid generating dust. Gently sweep up the powder and dispose of it as chemical waste.
Experimental Protocols
Preparation of Stock Solutions
The solubility of this compound in common solvents has not been extensively published. Fungal alkaloids are generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[3][4] A preliminary solubility test is recommended.
Protocol for Solubility Testing and Stock Solution Preparation:
-
Solubility Test (Small Scale):
-
Weigh a small, precise amount of this compound powder (e.g., 1 mg).
-
Add a small volume of the desired solvent (e.g., 100 µL of DMSO) to the powder.
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
If the solid does not dissolve, incrementally add more solvent until it does, keeping track of the total volume added to determine the approximate solubility.
-
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Weigh out a sufficient amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.974 mg of the compound (Molecular Weight = 397.4 g/mol ).
-
Add the powder to a sterile microcentrifuge tube.
-
Add 1 mL of high-purity, sterile DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may aid in dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.
-
Table 2: Recommended Solvents for Stock Solution Preparation
| Solvent | Notes |
| Dimethyl Sulfoxide (DMSO) | Highly recommended for creating high-concentration stock solutions.[5][6] |
| Ethanol | May be suitable for some applications, but solubility might be lower than in DMSO.[5][6] |
| Methanol | Another potential solvent, but its volatility and toxicity should be considered.[3][4] |
Note: The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[7][8]
Cell-Based Assays
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10][11]
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
The percentage of cell viability can be calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[12][13][14][15][16]
Protocol:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well.
-
Incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
-
Griess Reaction:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite (B80452) concentration by comparing the absorbance to a standard curve of sodium nitrite.
-
Western Blot Analysis of NF-κB Pathway Activation
This protocol can be used to investigate if this compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[17][18][19][20][21]
Protocol:
-
Cell Lysis and Protein Quantification:
-
After treatment with this compound and/or an inflammatory stimulus (e.g., LPS or TNF-α), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: Experimental workflow for testing this compound.
References
- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benzoinfo.com [benzoinfo.com]
- 3. aiperodisha.org [aiperodisha.org]
- 4. Global Phenolic Composition and Antioxidant Capacity of Extracts from the Endophytic Fungi Cophinforma mamane with Potential Use in Food Systems: The Effects of Time, Temperature, and Solvent on the Extraction Process [mdpi.com]
- 5. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference from ordinarily used solvents in the outcomes of Artemia salina lethality test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A rapid colorimetric assay of fungal viability with the tetrazolium salt MTT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. static.igem.wiki [static.igem.wiki]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 4.6. Nitric Oxide Assay [bio-protocol.org]
- 13. Protocol Griess Test [protocols.io]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 18. benchchem.com [benchchem.com]
- 19. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 20. researchgate.net [researchgate.net]
- 21. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Epibenzomalvin E Production in Penicillium Fermentation
Welcome to the technical support center for the production of Epibenzomalvin E from Penicillium fermentation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable guidance for improving the yield of this valuable secondary metabolite.
Frequently Asked Questions (FAQs)
Here you will find answers to common questions encountered during the fermentation, analysis, and optimization of this compound production.
Q1: My Penicillium culture shows good biomass growth, but the yield of this compound is consistently low. What are the initial parameters I should investigate?
A1: Low yields of a target secondary metabolite despite healthy culture growth often point towards suboptimal conditions for its specific biosynthetic pathway, which is distinct from primary metabolic pathways responsible for growth. Here are the initial parameters to check:
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Fermentation Time: Secondary metabolite production is often growth-phase dependent, typically occurring in the late logarithmic or early stationary phase.[1][2] You may be harvesting too early or too late. It is recommended to perform a time-course experiment, measuring both biomass and this compound concentration daily to determine the optimal harvest time. For similar Penicillium fermentations, peak production of secondary metabolites can occur between 6 to 8 days post-inoculation.[1]
-
Media Composition: The balance of carbon and nitrogen sources is critical. High concentrations of readily metabolizable sugars like glucose can sometimes repress the genes responsible for secondary metabolite synthesis. Consider evaluating different carbon sources (e.g., sucrose, lactose) and nitrogen sources (e.g., yeast extract, peptone, ammonium (B1175870) sulfate).[1][3]
-
pH of the Medium: The pH of the culture medium can significantly influence enzyme activity and nutrient uptake, thereby affecting secondary metabolite production. Monitor the pH throughout the fermentation and consider buffering the medium or implementing a pH control strategy. The optimal pH for secondary metabolite production in Penicillium species is often in the range of 6.0-7.0.[4]
-
Aeration and Agitation: Oxygen availability is crucial for many secondary metabolic pathways. Insufficient aeration can be a limiting factor. Conversely, excessive agitation can cause shear stress, damaging the fungal mycelia.[5] It is important to optimize the shaker speed (RPM) in flask cultures or the agitation and aeration rates in a bioreactor. A typical starting point for shaker incubators is 120-240 RPM.[1][6]
Q2: How can I use precursor feeding to enhance the yield of this compound?
A2: this compound, as a polyketide, is synthesized from smaller building blocks derived from primary metabolism, such as acetyl-CoA and malonyl-CoA.[7] Precursor feeding involves supplementing the culture medium with compounds that are direct precursors or intermediates in the biosynthetic pathway of the target molecule. This can bypass potential bottlenecks in the precursor supply, leading to a significant increase in yield.[8][9]
For this compound, you would first need to elucidate its specific biosynthetic pathway to identify the immediate precursors. However, based on general polyketide biosynthesis, you could experiment with feeding:
-
Simple Carboxylic Acids: Compounds like phenylacetic acid are used as precursors for penicillin G production and can be a starting point for experimentation.[8][9]
-
Amino Acids: Certain amino acids can serve as starter units for polyketide chains.
It is crucial to optimize the concentration and the timing of precursor addition, as high concentrations can be toxic to the fungus.[8][10] A fed-batch strategy, where the precursor is added in small amounts over time, is often effective.[8]
Q3: What are the recommended methods for the extraction and quantification of this compound?
A3: A robust and validated analytical method is essential for accurately assessing fermentation yield.
-
Extraction: this compound, like many secondary metabolites, is likely to be intracellular or secreted into the broth.
-
Separation: First, separate the mycelia from the fermentation broth by centrifugation or filtration.
-
Solvent Extraction: For the broth (supernatant), liquid-liquid extraction with a solvent like ethyl acetate (B1210297) or butyl acetate is a common method.[1] For the mycelia, you would first need to lyse the cells (e.g., by grinding with liquid nitrogen or sonication) and then perform a solid-liquid extraction with an appropriate solvent.
-
-
Quantification: High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for quantifying specific secondary metabolites.[5]
-
Method Development: You will need to develop an HPLC method with a suitable column (e.g., C18) and mobile phase to achieve good separation of this compound from other components in the extract.
-
Detection: A UV-Vis detector is often sufficient if the compound has a chromophore. For higher sensitivity and selectivity, a mass spectrometer (LC-MS) can be used.[11][12]
-
Standard Curve: To quantify the concentration, you will need a purified standard of this compound to generate a standard curve.
-
Q4: I suspect the production of inhibitory byproducts is limiting the yield. How can I investigate and address this?
A4: The production of toxic or inhibitory byproducts can indeed limit the yield by stressing the culture or inhibiting the biosynthetic enzymes.
-
Identification: Use analytical techniques like HPLC or LC-MS to analyze the fermentation broth at different time points.[5] Look for the accumulation of unknown peaks that correlate with the deceleration of this compound production.
-
Mitigation Strategies:
-
Medium Optimization: Altering the media composition can sometimes redirect metabolic flux away from the production of inhibitory byproducts.
-
Metabolic Engineering: If a specific inhibitory byproduct is identified, it may be possible to use metabolic engineering to knock out or downregulate the genes responsible for its production.
-
In-situ Product Removal: Techniques such as adding adsorbent resins to the fermentation medium can be used to remove inhibitory compounds as they are produced.
-
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during this compound fermentation.
| Problem | Possible Cause(s) | Recommended Solutions |
| No or Poor Fungal Growth | 1. Inoculum viability is low. 2. Media composition is inadequate (e.g., missing essential nutrients). 3. Incubation conditions (temperature, pH) are incorrect.[6] 4. Contamination with bacteria or other fungi. | 1. Use a fresh, high-density spore suspension or mycelial inoculum. Try cultivating on a recommended medium like Malt Extract Agar (B569324) first.[6] 2. Review the media recipe. Ensure all components are added correctly. Start with a standard rich medium like Potato Dextrose Broth (PDB).[2] 3. Verify incubator temperature and initial media pH. Most Penicillium species grow well between 25-30°C.[1][4] 4. Check for contamination under a microscope. Ensure strict aseptic techniques. |
| Good Growth, Low this compound Yield | 1. Suboptimal fermentation conditions (pH, temperature, aeration).[3][4] 2. Incorrect harvest time (production is phase-dependent).[1] 3. Feedback inhibition by the product itself. 4. Precursor limitation.[8] 5. Catabolite repression by the primary carbon source. | 1. Perform optimization experiments for pH, temperature, and agitation speed. 2. Conduct a time-course study, assaying for this compound every 24 hours. 3. Consider strategies for in-situ product removal (e.g., adsorbent resins). 4. Experiment with precursor feeding strategies. 5. Test alternative carbon sources that are less readily metabolized than glucose. |
| Inconsistent Yields Between Batches | 1. Variability in inoculum size or quality. 2. Inconsistent media preparation. 3. Fluctuations in incubator conditions (temperature, RPM). 4. Genetic instability of the production strain. | 1. Standardize the inoculum preparation protocol (e.g., use a hemocytometer to count spores). 2. Use precise measurements for all media components and ensure thorough mixing. 3. Regularly calibrate and monitor incubator settings. 4. Re-streak the culture from a frozen stock to ensure a homogenous starting population. |
| Product Degradation | 1. Enzymatic degradation in the broth. 2. Chemical instability of this compound at the culture pH or temperature. 3. Degradation during extraction/storage. | 1. Harvest and process the culture immediately at the end of fermentation. 2. Analyze the stability of purified this compound under different pH and temperature conditions. 3. Perform extractions quickly and at low temperatures. Store extracts at -20°C or below. |
Experimental Protocols
Protocol 1: Submerged Fermentation for this compound Production
This protocol provides a general methodology for submerged fermentation in shake flasks. Optimization will be required for your specific Penicillium strain.
-
Inoculum Preparation:
-
Grow the Penicillium strain on a solid agar medium (e.g., Potato Dextrose Agar) at 25°C for 7-10 days until sporulation is abundant.
-
Prepare a spore suspension by adding 10 mL of sterile 0.02% Tween 80 solution to the agar plate and gently scraping the surface with a sterile loop.[6]
-
Determine the spore concentration using a hemocytometer.
-
-
Fermentation:
-
Prepare the fermentation medium. A starting point could be a basal medium containing: 21 g/L Sucrose, 3 g/L Yeast Extract, 0.05 g/L KH2PO4, 0.05 g/L MgSO4·7H2O.[1][13] Autoclave for sterilization.
-
In a sterile laminar flow hood, inoculate 50 mL of the fermentation medium in a 250 mL baffled flask with the spore suspension to a final concentration of 1 x 10^6 spores/mL.
-
Incubate the flasks at 25-28°C in a shaker incubator set to 150 RPM.[1]
-
Withdraw samples aseptically at regular intervals (e.g., every 24 hours) for analysis of biomass and this compound concentration.
-
Protocol 2: HPLC Quantification of this compound
This is a general protocol and must be adapted based on the chemical properties of this compound and the availability of a pure standard.
-
Sample Preparation:
-
Take a 1 mL sample of the fermentation broth.
-
Centrifuge to pellet the mycelia. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[5]
-
If extracting from mycelia, perform a solvent extraction first, then evaporate the solvent and resuspend the residue in a suitable solvent (e.g., methanol) for injection.
-
-
HPLC Analysis:
-
HPLC System: An HPLC system with a C18 column and a UV-Vis or MS detector.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is a common starting point.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: 10 - 20 µL.
-
Detection: Set the detector to the maximum absorbance wavelength (λmax) of this compound. If unknown, perform a UV scan of a purified sample.
-
-
Quantification:
-
Prepare a series of standards of your purified this compound with known concentrations.
-
Run the standards on the HPLC under the same conditions as the samples to create a standard curve (Peak Area vs. Concentration).
-
Calculate the concentration of this compound in your samples by interpolating their peak areas on the standard curve.[5]
-
Visualizations
Biosynthetic and Optimization Workflow
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. Regulation of Secondary Metabolism in the Penicillium Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! [open.uni-marburg.de]
- 8. Penicillium chrysogenum Takes up the Penicillin G Precursor Phenylacetic Acid by Passive Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Utilization of side-chain precursors for penicillin biosynthesis in a high-producing strain of Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Characterisation of Biotherapeutics | Protein & Antibody Engineering Summit | 11-13 November 2025 [pegsummiteurope.com]
- 13. omicsonline.org [omicsonline.org]
Technical Support Center: Overcoming Solubility Challenges with Epibenzomalvin E
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Epibenzomalvin E in various biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions of hydrophobic compounds like this compound, a fungal metabolite, Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent due to its high solubilizing power for many organic molecules.[1][2] It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can lower the solubility of the compound.
Q2: I dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?
A2: This is a common issue with compounds that have low aqueous solubility.[3][4] Here are several strategies to prevent precipitation upon dilution:
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Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, as higher concentrations can be toxic to cells and cause the compound to precipitate.[5]
-
Correct Order of Addition: Always add the DMSO stock solution of this compound to the aqueous buffer, not the other way around. This allows for rapid dispersion.[1]
-
Rapid Mixing: Immediately after adding the DMSO stock to the buffer, ensure rapid and vigorous mixing by vortexing or pipetting.[1]
-
Gentle Warming: Pre-warming the aqueous buffer (e.g., to 37°C) can help maintain the solubility of the compound upon dilution. However, be cautious as prolonged exposure to heat can degrade some compounds.[1][3]
-
Sonication: Brief sonication in a water bath sonicator (5-10 minutes) can help break up small precipitates and create a more uniform suspension.[1][2]
Q3: Are there alternative solvents or formulations I can use if DMSO is not suitable for my assay?
A3: Yes, several alternatives can be explored:
-
Ethanol: Ethanol is a biologically compatible solvent that can be used, although it may have lower solubilizing power than DMSO for highly nonpolar compounds.[1]
-
Other Organic Solvents: Solvents like methanol (B129727) or acetone (B3395972) can also be considered, but their potential to interfere with the assay or exhibit toxicity must be evaluated.[2][6]
-
Formulation with Excipients: For in-vivo studies or challenging in-vitro assays, formulation with solubilizing agents like cyclodextrins (e.g., HPBCD) or polymers (e.g., PEG 400) can significantly increase aqueous solubility.[1][5][6]
-
Use of Surfactants: Non-ionic surfactants at low concentrations (e.g., 0.01-0.05% Tween-20 or Triton X-100) can help maintain solubility in enzyme assays, but may not be suitable for cell-based assays due to cytotoxicity.[7]
Q4: How can I determine the solubility limit of this compound in my specific assay medium?
A4: You can perform a turbidimetric assay to determine the kinetic solubility. This involves preparing serial dilutions of your this compound stock in your assay medium and measuring the turbidity using a spectrophotometer (at a wavelength around 500 nm or higher) or a nephelometer.[3][8] The concentration at which you observe a significant increase in light scattering or absorbance is the approximate solubility limit. It is advisable to work with concentrations below this limit to ensure the compound is fully solubilized.[3]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in a Cell-Based Assay
High variability is often a sign of poor compound solubility and aggregation.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high assay variability.
Issue 2: this compound Appears Inactive or Shows Poor Reproducibility in an Enzyme Inhibition Assay
This could be due to the compound not being fully dissolved at the tested concentrations, leading to an underestimation of its true potency.[4][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent enzyme assay results.
Data Presentation
Table 1: Common Solvents for Poorly Soluble Compounds
| Solvent | Type | Typical Starting Stock Concentration | Advantages | Disadvantages |
| DMSO | Polar Aprotic | 10-100 mM | High solubilizing power for many organic molecules.[1] | Can be toxic to cells at concentrations >0.5%; may precipitate upon aqueous dilution.[1] |
| Ethanol | Polar Protic | 1-50 mM | Biologically compatible; can be used with other solvents.[1] | Lower solubilizing power than DMSO for highly nonpolar compounds.[1] |
| Methanol | Polar Protic | Variable | Can be effective for some compounds. | Potential for toxicity must be evaluated.[2] |
| Acetone | Polar Aprotic | Variable | Can be used as an alternative to DMSO.[2] | Often used at very low final concentrations (e.g., 0.01%) due to toxicity.[6] |
| PEG 400 | Polymer | Formulation dependent | Can significantly increase solubility; often used in in-vivo formulations.[1] | High viscosity; may not be suitable for all in-vitro applications.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.[1]
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.[1]
-
Sonication/Warming (Optional): If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[1]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparing Working Dilutions in Aqueous Buffer to Avoid Precipitation
-
Prepare Intermediate Dilutions: From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[1]
-
Pre-warm Aqueous Buffer: If appropriate for your assay, pre-warm your aqueous buffer (e.g., cell culture medium, PBS) to 37°C.[1][3]
-
Prepare Final Aqueous Solution: Add a small volume of the final DMSO intermediate to your pre-warmed aqueous buffer. Crucially, add the DMSO stock to the buffer, not the other way around. [1]
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[1]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the aqueous solution is at a level that is non-toxic to your cells and does not cause the compound to precipitate (typically ≤0.5%).[1][5]
Signaling Pathway Diagram
While the specific signaling pathway inhibited by this compound is not detailed in the provided context, many fungal metabolites are investigated for their effects on inflammatory pathways. Below is a generic representation of a pro-inflammatory signaling cascade that could be a target for such compounds.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Epibenzomalvin E Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Epibenzomalvin E in cell culture experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported biological activity?
This compound is a fungal metabolite isolated from Penicillium species. It belongs to the benzomalvin class of compounds, which are noted for their unique benzodiazepine (B76468) alkaloid structure. Research has indicated that benzomalvin derivatives possess significant biological activities, including anticancer properties. Specifically, this compound has been identified as a novel inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune evasion.[1] Furthermore, related benzomalvin compounds have been shown to induce dose- and time-dependent cytotoxicity in cancer cell lines, suggesting a potential role as an anticancer agent.[1]
Q2: What is the mechanism of action of this compound?
The precise mechanism of action for this compound is still under investigation. However, studies on closely related benzomalvin derivatives suggest a multi-faceted mechanism. These compounds have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in a p53-dependent manner.[1] The p53 protein is a critical tumor suppressor that responds to cellular stress by halting cell division or initiating cell death. Additionally, the identification of this compound as an IDO1 inhibitor points to a role in modulating the tumor microenvironment and potentially enhancing anti-tumor immune responses.[1]
Q3: What is a recommended starting concentration for this compound in cell culture?
A specific IC50 value for this compound against various cell lines is not yet widely published. However, cytotoxicity data for other benzomalvin derivatives against the HCT116 human colon carcinoma cell line can provide a useful reference for determining a starting concentration range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Quantitative Data: Cytotoxicity of Benzomalvin Derivatives against HCT116 Cells
| Compound | IC50 (µg/mL) |
| Benzomalvin A | 0.29 |
| Benzomalvin B | 1.88 |
| Benzomalvin C | 0.64 |
This data is derived from MTT assays and indicates the concentration at which a 50% inhibition of cell viability is observed.
Based on this data, a starting concentration range of 0.1 µg/mL to 10 µg/mL for this compound would be a reasonable starting point for initial dose-response studies.
Troubleshooting Guide
Problem 1: No observable cytotoxic effect at expected concentrations.
-
Possible Cause 1: Compound Solubility. this compound may have limited solubility in aqueous culture media.
-
Solution: Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before adding it to the culture medium. Prepare a concentrated stock solution and dilute it to the final working concentration. The final solvent concentration in the culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.
-
-
Possible Cause 2: Cell Line Resistance. The cell line you are using may be resistant to the cytotoxic effects of this compound.
-
Solution: Test a wider range of concentrations, including higher doses. Consider using a different, potentially more sensitive, cell line for comparison. You can also investigate the expression levels of p53 and IDO1 in your cell line, as these are potential targets of this compound.
-
-
Possible Cause 3: Insufficient Incubation Time. The cytotoxic effects of this compound may be time-dependent.
-
Solution: Extend the incubation time of your experiment. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.
-
Problem 2: High variability in results between replicate wells.
-
Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells can lead to variable results.
-
Solution: Ensure your cell suspension is homogenous before seeding. Gently swirl the cell suspension between plating each set of wells. Use a calibrated multichannel pipette for accurate and consistent dispensing.
-
-
Possible Cause 2: Edge Effects. Wells on the perimeter of a microplate can be prone to evaporation, leading to changes in media concentration.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.
-
-
Possible Cause 3: Incomplete Compound Dissolution. If the compound is not fully in solution, it will not be evenly distributed in the culture medium.
-
Solution: Visually inspect your stock solution to ensure there are no precipitates. Vortex the stock solution before each use.
-
Problem 3: Discrepancy between observed cytotoxicity and expected mechanism of action (e.g., no signs of apoptosis).
-
Possible Cause 1: Cell-Specific Response. The cellular response to this compound may vary between different cell types.
-
Solution: Use multiple assays to assess the mechanism of cell death. In addition to a viability assay (like MTT), perform assays for apoptosis (e.g., caspase activity assay, Annexin V staining) and cell cycle analysis (e.g., flow cytometry with propidium (B1200493) iodide staining).
-
-
Possible Cause 2: Off-Target Effects. At higher concentrations, this compound may have off-target effects that lead to a different mode of cell death.
-
Solution: Focus on a concentration range around the determined IC50 value for mechanistic studies.
-
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cancer cell line.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Adherent cancer cell line (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the prepared drug dilutions or control media.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Molecular Pathways
Diagram 1: Proposed p53-Dependent Apoptotic Pathway Induced by Benzomalvins
Caption: p53-mediated apoptosis and cell cycle arrest.
Diagram 2: Inhibition of the IDO1 Pathway by this compound
Caption: IDO1 pathway inhibition by this compound.
Diagram 3: Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining optimal concentration.
References
Interpreting Mass Spectrometry Data of Epibenzomalvin E: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epibenzomalvin E and similar compounds, focusing on the interpretation of mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound and what ions should I look for in the mass spectrum?
A1: While the exact molecular weight of this compound is not specified in available literature, a related compound, Nigbeauvin E, has a molecular formula of C₁₅H₂₀O₆ and a molecular weight of 296.31 g/mol .[1] For a similar compound, you would typically look for the protonated molecule [M+H]⁺ in positive ion mode ESI-MS. You may also observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be the primary ion of interest.
Q2: My mass spectrum shows a complex pattern of peaks. How do I identify the key fragment ions for this compound?
A2: Fragmentation patterns in mass spectrometry are crucial for structural elucidation.[2][3] For diketopiperazine alkaloids, characteristic losses from the core ring structure and side chains are expected. Common neutral losses include water (H₂O), carbon monoxide (CO), and portions of the amino acid-derived side chains. To identify key fragments, compare the observed m/z values to theoretical values for expected fragments of the this compound structure. Tandem mass spectrometry (MS/MS) experiments are essential to establish fragmentation pathways by isolating a precursor ion and analyzing its product ions.
Q3: I am not seeing the expected molecular ion peak. What could be the issue?
A3: The absence of a clear molecular ion peak can be due to several factors:
-
In-source fragmentation: The molecule might be unstable under the ionization conditions, leading to immediate fragmentation in the ion source. Try using a "softer" ionization method or reducing the source temperature and voltages.
-
Low concentration: The sample concentration may be too low for the instrument's detection limit.
-
Matrix effects: In complex samples, other components can suppress the ionization of the analyte.[4] Sample purification or chromatographic separation prior to MS analysis is recommended.
-
Incorrect ionization mode: Ensure you are using the appropriate ionization mode (positive or negative) for your analyte.
Troubleshooting Guide
Issue 1: Poor Signal Intensity or No Signal
| Possible Cause | Troubleshooting Step |
| Low sample concentration | Concentrate the sample or inject a larger volume. |
| Instrument not calibrated | Calibrate the mass spectrometer according to the manufacturer's protocol. |
| Inefficient ionization | Optimize ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature). |
| Sample degradation | Ensure sample stability and proper storage. Analyze freshly prepared solutions. |
| Clogged ESI needle | Clean or replace the ESI needle. |
Issue 2: Inconsistent or Non-Reproducible Fragmentation Patterns
| Possible Cause | Troubleshooting Step |
| Fluctuating collision energy in MS/MS | Ensure the collision energy is set to a constant and appropriate value for reproducible fragmentation. |
| Presence of co-eluting isomers | Improve chromatographic separation to resolve isomeric compounds. |
| Contamination | Clean the ion source and transfer optics. Run a blank to check for background ions. |
Hypothetical Mass Spectrometry Data for "Epibenzomalvin X"
The following data is for a hypothetical analogue, "Epibenzomalvin X," with a proposed molecular formula of C₁₆H₁₈N₂O₅ and a molecular weight of 318.33 g/mol .
Table 1: High-Resolution ESI-MS Data (Positive Ion Mode)
| Observed m/z | Calculated m/z | Ion Formula | Mass Error (ppm) | Assignment |
| 319.1288 | 319.1294 | [C₁₆H₁₉N₂O₅]⁺ | -1.9 | [M+H]⁺ |
| 341.1107 | 341.1113 | [C₁₆H₁₈N₂O₅Na]⁺ | -1.8 | [M+Na]⁺ |
| 357.0846 | 357.0853 | [C₁₆H₁₈N₂O₅K]⁺ | -2.0 | [M+K]⁺ |
Table 2: MS/MS Fragmentation of [M+H]⁺ at m/z 319.1288
| Product Ion m/z | Relative Abundance (%) | Proposed Neutral Loss | Proposed Fragment Formula |
| 301.1182 | 85 | H₂O | [C₁₆H₁₇N₂O₄]⁺ |
| 273.1233 | 45 | H₂O + CO | [C₁₅H₁₇N₂O₃]⁺ |
| 245.0919 | 100 | C₄H₄O₂ | [C₁₂H₁₃N₂O₃]⁺ |
| 186.0811 | 60 | C₇H₅O₃ | [C₉H₁₁N₂O₂]⁺ |
Experimental Protocols
Sample Preparation
-
Dissolve 1 mg of the purified Epibenzomalvin compound in 1 mL of LC-MS grade methanol.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid for positive ion mode analysis.
High-Resolution Mass Spectrometry (HRMS)
-
Instrument: Q-Exactive Orbitrap Mass Spectrometer (or equivalent)
-
Ionization Mode: Heated Electrospray Ionization (HESI), Positive
-
Spray Voltage: 3.5 kV
-
Capillary Temperature: 320 °C
-
Sheath Gas Flow Rate: 40 units
-
Auxiliary Gas Flow Rate: 10 units
-
Full Scan Resolution: 70,000
-
Scan Range: m/z 100-1000
Tandem Mass Spectrometry (MS/MS)
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion using the quadrupole.
-
Collision Gas: Argon
-
Collision Energy: Normalized Collision Energy (NCE) of 20-40 (optimized for desired fragmentation).
-
Product Ion Scan: Analyze fragment ions in the Orbitrap at a resolution of 35,000.
Visualizations
Experimental Workflow
Caption: Workflow for the mass spectrometric analysis of this compound.
Hypothetical Fragmentation Pathway of "Epibenzomalvin X"
Caption: Proposed fragmentation of hypothetical "Epibenzomalvin X".
References
- 1. Special Issue—“Isolation, Structure Elucidation and Biological Activity of Natural Products” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological characterization of secondary metabolite producing Penicillium cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Secondary Metabolites from Penicillium pinophilum SD-272, a Marine Sediment-Derived Fungus - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Epibenzomalvin E experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epibenzomalvin E.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a fungal metabolite that has been identified as a novel inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is an enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine (B1673888) pathway.[2][3] By inhibiting IDO1, this compound disrupts this pathway, leading to a depletion of tryptophan and an accumulation of upstream metabolites. This disruption has been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1]
Q2: What are the expected cellular effects of this compound treatment?
A2: Treatment of cancer cells with benzomalvin derivatives, including those found in extracts containing this compound, has been observed to cause a dose- and time-dependent reduction in cell viability.[4] Specifically, in human colon cancer cells (HCT116), treatment with a crude extract containing benzomalvins induced apoptosis and G0/G1 cell cycle arrest.[1][4] This is thought to be mediated, at least in part, through a p53-dependent mechanism.[1][4]
Q3: In which solvent should I dissolve and store this compound?
A3: this compound, like many fungal metabolites, is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in 100% anhydrous DMSO. This stock solution should be stored at -20°C or -80°C to maintain stability. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: Why am I seeing inconsistent IC50 values in my cytotoxicity assays?
A4: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors. These include variations in cell seeding density, differences in cell passage number, contamination of cell cultures, instability of the compound, and improper preparation of serial dilutions. It is also possible that the compound precipitates in the culture medium, especially at higher concentrations. Refer to the troubleshooting guide below for detailed steps to address this issue.
Q5: My this compound solution appears to precipitate when added to the cell culture medium. What should I do?
A5: Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a frequent problem. To address this, ensure that the final DMSO concentration is low. You can also try pre-warming the media to 37°C before adding the compound stock solution and performing serial dilutions in the media with vigorous mixing to ensure rapid and even dispersion.[5] If precipitation persists, consider using a lower starting concentration or exploring the use of non-ionic surfactants, though their effects on the experiment should be carefully validated.
Data Presentation
The following table summarizes the cytotoxic activity of a crude extract from Penicillium spathulatum SF7354, which is known to produce this compound and other benzomalvin derivatives, against various human cancer cell lines. The most pronounced effect was observed in the HCT116 cell line.[4]
| Cell Line | Cancer Type | Concentration of Crude Extract (µg/mL) | Cell Viability (%) |
| HCT116 | Colon Cancer | 25 | 28.03% |
| A549 | Lung Cancer | 25 | >40% |
| HeLa | Cervical Cancer | 25 | >50% |
| Hs578T | Breast Cancer | 25 | >60% |
| Huh7 | Liver Cancer | 25 | >60% |
| A375 | Melanoma | 25 | >50% |
Data adapted from studies on crude extracts of P. spathulatum SF7354.[4] IC50 values for pure this compound may vary.
Experimental Protocols
MTT Assay for Determining Cytotoxicity of this compound
This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on adherent cancer cell lines (e.g., HCT116, A549, HeLa).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Adherent cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
-
Plot the percentage of viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
Technical Support Center: Refining Purification Protocols for Epibenzomalvin E
Troubleshooting Guide
This guide addresses common issues encountered during the purification of fungal metabolites like Epibenzomalvin E using chromatographic techniques.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| PUR-001 | Low Yield of Crude Extract | 1. Incomplete cell lysis and extraction. 2. Inappropriate solvent polarity for extraction. 3. Degradation of the target compound during extraction. | 1. Increase extraction time, use sonication, or employ a more exhaustive extraction method (e.g., Soxhlet). 2. Perform small-scale trial extractions with solvents of varying polarity (e.g., ethyl acetate (B1210297), dichloromethane, methanol).[1][2] 3. Conduct the extraction at a lower temperature and minimize exposure to light and extreme pH. |
| PUR-002 | Poor Separation on Silica (B1680970) Gel Column | 1. Incorrect mobile phase polarity. 2. Column overloading. 3. Irregular column packing. 4. Compound is unstable on silica. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound.[3] 2. Reduce the amount of crude extract loaded onto the column. A general rule is 1:20 to 1:100 ratio of sample to silica gel by weight. 3. Ensure the column is packed uniformly without air bubbles or cracks. Use a wet packing method for best results. 4. Consider using a different stationary phase like alumina (B75360) (neutral) or switching to reversed-phase chromatography. |
| PUR-003 | Co-elution of Impurities in HPLC | 1. Suboptimal mobile phase gradient. 2. Inappropriate column chemistry (e.g., C18, Phenyl-Hexyl). 3. Peak tailing or fronting. | 1. Adjust the gradient slope. A shallower gradient around the elution time of the target compound can improve resolution.[4] 2. Screen different reversed-phase columns with alternative selectivities. 3. Ensure the sample is fully dissolved in the mobile phase. Adjust the pH of the mobile phase if the compound is ionizable. |
| PUR-004 | Compound Degradation During Purification | 1. Sensitivity to acidic conditions of silica gel. 2. Prolonged exposure to organic solvents. 3. Temperature instability. | 1. Use deactivated or neutral silica gel, or switch to a less acidic stationary phase. 2. Expedite the purification process and evaporate fractions under reduced pressure as quickly as possible. 3. Perform chromatographic steps at a controlled room temperature or in a cold room if the compound is known to be thermally labile. |
| PUR-005 | Irreproducible HPLC Retention Times | 1. Changes in mobile phase composition. 2. Column aging or contamination. 3. Fluctuations in column temperature. | 1. Prepare fresh mobile phase for each run and ensure accurate mixing. Use high-purity solvents. 2. Implement a column cleaning and regeneration protocol. Replace the column if performance continues to degrade. 3. Use a column oven to maintain a constant temperature. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing a purification protocol for a novel fungal metabolite?
A1: A typical workflow begins with small-scale solvent extraction of the fungal biomass or culture broth to obtain a crude extract.[5][6] This extract is then analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to assess its complexity.[3][4] The initial purification step is often gravity column chromatography using silica gel, followed by one or more rounds of reversed-phase HPLC for final purification.[5]
Q2: How do I choose the right solvent system for silica gel column chromatography?
A2: The ideal solvent system is typically developed using TLC.[3] A good starting point for moderately polar compounds is a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate). The ratio is adjusted until the target compound has an Rf (retention factor) of approximately 0.2-0.4, which generally provides good separation on a column.
Q3: When should I switch from normal-phase (silica) to reversed-phase (e.g., C18) chromatography?
A3: Reversed-phase chromatography is an excellent subsequent step after initial fractionation on silica gel. It separates compounds based on hydrophobicity, which is a different mechanism than the polarity-based separation on silica. This orthogonality often allows for the separation of impurities that co-eluted during the first step. It is also the standard for final purity analysis and preparative purification of polar to moderately non-polar compounds.[4][5]
Q4: My target compound appears as a broad peak in HPLC. How can I improve the peak shape?
A4: Broad peaks can be caused by several factors. First, ensure the sample is dissolved in a solvent that is weaker than or identical to the initial mobile phase to prevent band broadening. Second, if the compound has acidic or basic functional groups, adding a modifier to the mobile phase (e.g., 0.1% formic acid or trifluoroacetic acid for acidic compounds) can improve peak shape by preventing unwanted interactions with the stationary phase. Finally, column overloading can also lead to broad peaks; try injecting a smaller amount.
Q5: How can I confirm the purity and identity of my final isolated compound?
A5: Purity is typically assessed by analytical HPLC-UV, aiming for a single, sharp peak. Further confirmation is achieved using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the compound.[4] The definitive identity and structure are confirmed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments).[7]
Experimental Protocols
Protocol 1: Extraction of Fungal Metabolites
-
Culture & Harvest: Cultivate the fungus in a suitable liquid or solid medium until secondary metabolite production is optimal. For solid media, the entire culture (mycelia and substrate) is used.[5]
-
Drying & Grinding: If using solid media, dry the culture at a moderate temperature (e.g., 40-50°C) and grind it into a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Suspend the powdered fungal material or lyophilized broth in a suitable organic solvent (ethyl acetate is a common choice for compounds of intermediate polarity).[2][5] Use a ratio of approximately 10 mL of solvent per gram of dry material.
-
Agitate the suspension at room temperature for several hours or overnight. Sonication can be used to enhance extraction efficiency.
-
Filter the mixture to separate the solvent from the solid residue.
-
Repeat the extraction process on the residue two more times to ensure complete recovery.
-
-
Concentration: Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.
Protocol 2: Purification via Silica Gel Column Chromatography
-
Column Packing: Prepare a glass column packed with silica gel (e.g., 60-120 mesh) as a slurry in a non-polar solvent (e.g., hexane).[8][9]
-
Sample Loading: Dissolve the crude extract in a minimal amount of the column solvent or a slightly more polar solvent. Adsorb this mixture onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate).[3]
-
Fraction Collection: Collect fractions of a fixed volume and monitor their composition using TLC.
-
Pooling: Combine fractions that show a similar TLC profile for the target compound and evaporate the solvent.
Protocol 3: Final Purification by Reversed-Phase HPLC
-
Column and Mobile Phase: Use a semi-preparative C18 HPLC column. The mobile phase typically consists of a mixture of water (A) and acetonitrile (B52724) or methanol (B129727) (B), often with an acid modifier like 0.1% formic acid to improve peak shape.[4]
-
Method Development: Develop a suitable gradient on an analytical scale first. A common gradient might run from 10% B to 95% B over 20-30 minutes.
-
Preparative Run: Dissolve the enriched fraction from the silica gel column in the initial mobile phase. Filter the sample through a 0.22 µm syringe filter. Inject the sample onto the semi-preparative column and run the optimized gradient method.
-
Fraction Collection: Collect peaks based on the UV detector signal.
-
Final Analysis: Analyze the collected fractions for purity using analytical HPLC. Evaporate the solvent from the pure fractions (often via lyophilization) to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor HPLC peak shape.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. jppres.com [jppres.com]
- 4. agilent.com [agilent.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. tandfonline.com [tandfonline.com]
- 8. chemiis.com [chemiis.com]
- 9. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
addressing off-target effects of Epibenzomalvin E in assays
Welcome to the technical support center for Epibenzomalvin E. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound and addressing potential off-target effects in their assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is designed as a potent and selective inhibitor of Heat Shock Factor 1 (HSF1). HSF1 is a key transcription factor that regulates the heat shock response, a cellular protective mechanism.[1][2] Under stress conditions such as heat shock, oxidative stress, or proteotoxic stress, HSF1 translocates to the nucleus, trimerizes, and binds to Heat Shock Elements (HSEs) in the promoters of its target genes, including Heat Shock Proteins (HSPs) like HSP70 and HSP90.[2] this compound is intended to bind directly to HSF1, preventing its transcriptional activity.
Q2: What are the expected on-target effects of this compound in a cellular assay?
The primary on-target effects of this compound include the downregulation of HSF1 target genes. This typically manifests as:
-
Reduced expression of HSPs (e.g., HSP70, HSP90, HSP27).
-
Inhibition of the heat shock response, making cells more sensitive to stress.
-
In cancer cell lines where HSF1 is overactive, a reduction in cell proliferation and induction of apoptosis.[3]
Q3: What are potential off-target effects of this compound?
While designed for HSF1 selectivity, small molecule inhibitors can sometimes interact with other cellular components. Potential off-target effects of this compound might include:
-
Inhibition of other transcription factors.
-
Interaction with kinases or other ATP-binding proteins.
-
General cytotoxicity unrelated to HSF1 inhibition.
-
Modulation of pathways regulated by HSP90 client proteins, independent of HSF1 inhibition.[2]
Q4: How can I distinguish between on-target and off-target effects in my experiment?
Distinguishing between on-target and off-target effects is crucial for data interpretation. Key strategies include:
-
HSF1 Rescue Experiments: Overexpressing HSF1 in your cells to see if it reverses the effects of this compound.
-
Use of a Structurally Unrelated HSF1 Inhibitor: Comparing the effects of this compound with another known HSF1 inhibitor (e.g., KRIBB11 or Rocaglamide).[4][5] If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
HSF1 Knockdown/Knockout Models: Comparing the phenotype induced by this compound with that of HSF1 depletion using siRNA or CRISPR.
-
Dose-Response Analysis: On-target effects should correlate with the IC50 or Kd of this compound for HSF1. Off-target effects may occur at significantly higher or lower concentrations.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: No observable effect on HSP expression after this compound treatment.
| Possible Cause | Recommended Solution |
| Compound Inactivity | Verify the integrity and concentration of your this compound stock. |
| Low HSF1 Activity | Ensure your cell line has detectable basal HSF1 activity or induce the heat shock response (e.g., heat shock at 42°C for 1-2 hours) before treatment. |
| Incorrect Assay Conditions | Optimize the treatment time and concentration of this compound. A typical starting point is a concentration range from 10 nM to 10 µM for 24-48 hours. |
| Cell Line Resistance | Some cell lines may have compensatory mechanisms that mask the effect of HSF1 inhibition. Try a different cell line known to be sensitive to HSF1 inhibitors. |
Issue 2: High levels of cytotoxicity observed at low concentrations of this compound.
| Possible Cause | Recommended Solution |
| Off-Target Cytotoxicity | This may indicate a significant off-target effect. Perform a cytotoxicity assay (e.g., MTS or LDH assay) in parallel with your primary assay. Compare the cytotoxic concentration with the concentration required for HSF1 inhibition. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is not exceeding non-toxic levels (typically <0.1%). |
| Cellular Sensitivity | The chosen cell line may be highly dependent on basal HSF1 activity for survival. This could be an on-target effect. To confirm, perform an HSF1 rescue experiment. |
Issue 3: Unexpected changes in a signaling pathway not directly regulated by HSF1.
| Possible Cause | Recommended Solution |
| Indirect On-Target Effect | HSF1 can influence a wide range of cellular processes beyond the classical heat shock response, including metabolism and cell cycle regulation.[2] The observed effect might be a downstream consequence of HSF1 inhibition. |
| Off-Target Kinase Inhibition | Many small molecules can have off-target effects on kinases. Perform a broad-spectrum kinase inhibitor profiling assay to identify potential off-target kinases. |
| Interaction with HSP90 Client Proteins | Inhibition of HSF1 leads to reduced HSP90 levels. This can destabilize HSP90 client proteins, many of which are key signaling molecules. Perform a western blot for known HSP90 client proteins to assess their stability. |
Experimental Protocols & Data Interpretation
Protocol 1: HSF1 Reporter Assay
This assay measures the transcriptional activity of HSF1.
Methodology:
-
Seed cells stably expressing a luciferase reporter gene driven by a promoter containing Heat Shock Elements (HSEs).
-
Treat cells with a dose-range of this compound or a vehicle control.
-
Induce the heat shock response (e.g., 42°C for 1 hour).
-
Allow cells to recover at 37°C for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
Data Interpretation:
| Result | Interpretation |
| Dose-dependent decrease in luciferase activity | Indicates on-target inhibition of HSF1 transcriptional activity. |
| No change in luciferase activity | Suggests the compound is not inhibiting HSF1 at the concentrations tested, or the assay is not working correctly. |
| Decrease in luciferase activity only at high concentrations associated with cytotoxicity | The observed effect may be due to general cytotoxicity rather than specific HSF1 inhibition. |
Protocol 2: Western Blot for HSP70 Expression
This assay directly measures the protein levels of a key HSF1 target gene.
Methodology:
-
Treat cells with this compound or vehicle control for 24-48 hours.
-
Induce heat shock if necessary to stimulate HSP70 expression.
-
Lyse cells and determine total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against HSP70, followed by a secondary antibody.
-
Detect the signal using chemiluminescence. A loading control (e.g., GAPDH or β-actin) should be used to normalize the data.
Data Interpretation:
| Result | Interpretation |
| Decreased HSP70 levels with this compound treatment | Consistent with on-target HSF1 inhibition. |
| No change in HSP70 levels | The compound may not be effective in this cell line or at the tested concentrations. |
| Increased HSP70 levels | This is an unexpected result and may point to an off-target effect that activates a different stress response pathway. |
Signaling Pathways and Workflows
Caption: HSF1 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. New inhibitor targeting human transcription factor HSF1: effects on the heat shock response and tumor cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting HSF1 for cancer treatment: mechanisms and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small-molecule drug homoharringtonine targets HSF1 to suppress pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
improving the stability of Epibenzomalvin E for long-term studies
Technical Support Center: Epibenzomalvin E Stability
This guide provides researchers, scientists, and drug development professionals with essential information for . It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and data presented in a clear, comparative format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is showing a significant decrease in purity over a short period. What are the likely causes?
A1: Rapid degradation of this compound is often linked to environmental factors. The most common causes are:
-
Hydrolysis: The molecule may contain ester or other hydrolytically labile functional groups sensitive to acidic or basic conditions. The pH of your solvent is a critical factor.[1]
-
Oxidation: Exposure to atmospheric oxygen can degrade sensitive compounds, especially those with electron-rich moieties.[1]
-
Photodegradation: Exposure to UV or even ambient light can provide the energy to break chemical bonds and cause degradation.[2]
-
Thermal Stress: Elevated temperatures accelerate the rate of all chemical degradation pathways.[2]
Troubleshooting Steps:
-
Verify Solvent Purity and pH: Ensure you are using high-purity, anhydrous solvents. If using an aqueous buffer, verify the pH and consider if it is optimal for the compound's stability.
-
Inert Atmosphere: Prepare and store solutions under an inert gas like argon or nitrogen to minimize oxidation.[3]
-
Light Protection: Use amber vials or wrap containers in aluminum foil to protect the solution from light.[2]
-
Temperature Control: Store stock solutions and experimental samples at the lowest practical temperature. For long-term storage, -20°C or -80°C is recommended.[4]
Q2: What is the best way to prepare and store a stock solution of this compound for maximum stability?
A2: To ensure the long-term viability of your stock solution, follow these best practices:
-
Solvent Selection: Choose a high-purity, anhydrous solvent in which this compound is highly soluble. Anhydrous DMSO or ethanol (B145695) are common choices for initial solubilization. Minimize the use of aqueous buffers in the primary stock.
-
Concentration: Prepare a highly concentrated stock solution. This minimizes the solvent-to-compound ratio and can in some cases reduce degradation. It also allows for smaller volumes to be used in experiments, reducing the impact of the storage solvent on the final assay.
-
Aliquoting: Divide the stock solution into small, single-use aliquots in tightly sealed vials. This practice prevents repeated freeze-thaw cycles and minimizes contamination and exposure of the entire stock to air and moisture each time it is used.[3]
-
Storage Conditions: Store aliquots at -80°C in a dark, secure location. Ensure containers are properly sealed to prevent evaporation and contamination.[3][5]
Q3: I suspect my compound is degrading during my cell-based assay. How can I confirm this and mitigate it?
A3: Degradation within an assay can lead to inaccurate and irreproducible results.
Confirmation:
-
Incubation Control: Incubate this compound in your complete cell culture medium (without cells) under the exact same conditions as your experiment (e.g., 37°C, 5% CO2) for the same duration.
-
Time-Point Analysis: At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot of the medium and analyze the concentration of the parent compound using a stability-indicating method like HPLC-UV or LC-MS. A significant decrease in the parent peak area over time confirms instability.
Mitigation Strategies:
-
Reduce Incubation Time: If possible, shorten the experimental duration.
-
Fresh Preparation: Prepare the working solution of this compound immediately before adding it to the cells.
-
Formulation Strategies: For longer-term studies, consider formulation approaches like encapsulation (e.g., with nanoparticles or liposomes) to protect the compound from the aqueous environment.[6][7]
Data Presentation: Stability Under Stress Conditions
A forced degradation study is essential to understand a molecule's vulnerabilities.[1][8][9][10] The following tables summarize hypothetical stability data for this compound under various stress conditions, as would be determined by a stability-indicating HPLC assay.
Table 1: Effect of pH on Stability in Aqueous Buffer at 25°C
| pH | % Degradation (24 hours) | % Degradation (72 hours) | Key Degradants Observed |
| 3.0 | 15.2% | 45.5% | Hydrolysis Product A |
| 5.0 | 5.1% | 14.8% | Hydrolysis Product A |
| 7.4 | 8.9% | 25.1% | Hydrolysis Product B |
| 9.0 | 22.4% | 60.2% | Hydrolysis Product B |
Table 2: Effect of Temperature and Light on Stability (Solid State)
| Condition | % Degradation (1 week) | % Degradation (4 weeks) | Key Degradants Observed |
| 25°C (Ambient Light) | 4.5% | 18.2% | Photo-oxidative Product C |
| 25°C (Dark) | 1.1% | 4.3% | Oxidative Product D |
| 40°C (Dark) | 9.8% | 35.6% | Thermal Product E, Oxidative Product D |
| -20°C (Dark) | <0.5% | <1.0% | Not significant |
Table 3: Effect of Oxidative Stress on Stability in Solution (25°C, pH 7.4)
| Condition (in Solution) | % Degradation (8 hours) | Key Degradants Observed |
| Ambient Air | 6.2% | Oxidative Product D |
| 3% H₂O₂ | 48.5% | Oxidative Products D, F, G |
| Under Argon Atmosphere | <1.0% | Not significant |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.[10][11]
Objective: To assess the intrinsic stability of this compound by exposing it to various stress conditions.
Materials:
-
This compound
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC-grade)
-
Acids/Bases: 0.1 M HCl, 0.1 M NaOH
-
Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter, calibrated oven, photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ACN or MeOH.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 30 minutes, 2 hours, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 2, 8, and 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of this compound in an oven at 60°C for 1 week. Also, reflux a solution of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solid sample and a solution (100 µg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in foil to exclude light.
-
Analysis: For each condition, dilute the sample to a suitable concentration (e.g., 50 µg/mL) and analyze by a validated HPLC method. The method should be capable of separating the parent peak from all major degradation products.
Visualizations
Troubleshooting Workflow for Compound Degradation
The following diagram provides a logical workflow for identifying and addressing the root cause of this compound degradation during an experiment.
Caption: Troubleshooting workflow for identifying instability causes.
Factors Influencing this compound Stability
This diagram illustrates the key environmental and chemical factors that can impact the stability of this compound.
Caption: Key factors and mitigation strategies for stability.
References
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. gmpplastic.com [gmpplastic.com]
- 4. dispendix.com [dispendix.com]
- 5. Stability Dynamics of Plant-Based Extracellular Vesicles Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Key Techniques for Designing Stable Formulations in Herbal Medicines [padidehgiah.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. scispace.com [scispace.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Benzomalvin E and its Epimer, Epibenzomalvin E
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the biological activities of two closely related natural products, Benzomalvin E and its epimer, Epibenzomalvin E. This document synthesizes available experimental data to highlight their similarities and differences in anticancer and immunomodulatory properties.
Benzomalvin E and this compound are stereoisomers, specifically epimers, isolated from the fungus Penicillium sp. Structurally, they represent the (+) and (-) enantiomers of Benzomalvin E, respectively. While sharing the same molecular formula and connectivity, their distinct three-dimensional arrangements can lead to differences in their biological activities. This guide explores their known cytotoxic and enzyme-inhibiting properties, providing a framework for further research and development.
Comparative Biological Activity
Limited head-to-head quantitative comparisons of the biological activities of Benzomalvin E and this compound are available in the current literature. However, existing studies provide valuable insights into their individual and synergistic effects.
| Biological Activity | Benzomalvin E ((+)-Benzomalvin E) | This compound ((-)-Benzomalvin E) | Benzomalvin E (Stereochemistry Unspecified) |
| Cytotoxicity | Did not exhibit direct cytotoxicity against A549 human lung cancer cells.[1] | Did not exhibit direct cytotoxicity against A549 human lung cancer cells.[1] | IC50: 1.07 µg/mL against HCT116 human colon cancer cells.[2] |
| Synergistic Cytotoxicity with 5-Fluorouracil (B62378) | Enhanced the cytotoxic capability of 5-fluorouracil against A549 cells.[1] | Enhanced the cytotoxic capability of 5-fluorouracil against A549 cells, reportedly to a different extent than the (+) epimer.[1] | Not Reported |
| Indoleamine 2,3-dioxygenase (IDO) Inhibition | Acts as an inhibitor of IDO.[2][3] | Acts as an inhibitor of IDO.[1] | Identified as a novel IDO inhibitor.[2] |
Note: The quantitative cytotoxicity data for "Benzomalvin E" against HCT116 cells does not specify the stereoisomer used. The comparison of the synergistic effects of the epimers with 5-fluorouracil is qualitative, and further studies are needed to quantify this difference.
Mechanism of Action: p53-Dependent Apoptosis
Benzomalvin derivatives have been shown to induce cancer cell death through the activation of the intrinsic apoptotic pathway in a p53-dependent manner.[2] The tumor suppressor protein p53 plays a crucial role in regulating cell cycle arrest and apoptosis in response to cellular stress. Upon activation by compounds like benzomalvins, p53 can transcriptionally activate pro-apoptotic genes, leading to programmed cell death.
Indoleamine 2,3-dioxygenase (IDO) Inhibition
Both Benzomalvin E and its epimer are classified as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a critical role in immune tolerance.[1][2][3] IDO is a key therapeutic target in oncology, as its inhibition can enhance the host's anti-tumor immune response. The inhibitory activity of benzomalvins on IDO suggests their potential as immunomodulatory agents in cancer therapy. Currently, quantitative inhibitory concentrations (IC50 values) for the individual epimers against IDO are not available in the literature.
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic effects of Benzomalvin E and this compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., A549, HCT116)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Benzomalvin E and this compound
-
5-Fluorouracil (for synergistic studies)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of the test compounds in an appropriate solvent (e.g., DMSO) and make serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Replace the culture medium with the medium containing various concentrations of the test compounds. For synergistic studies, cells are co-treated with a fixed concentration of 5-fluorouracil and varying concentrations of the benzomalvin epimers.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, 72 hours).
-
MTT Assay: Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
IDO1 Enzyme Inhibition Assay
This protocol provides a general method for assessing the direct inhibitory activity of the compounds on the IDO1 enzyme.[2][4][5]
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue, Ascorbic acid, Catalase (cofactors)
-
Potassium phosphate (B84403) buffer (pH 6.5)
-
Test compounds (Benzomalvin E, this compound)
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Assay Mixture Preparation: Prepare an assay mixture containing buffer, L-tryptophan, and cofactors.
-
Compound Addition: Add varying concentrations of the test compounds to the wells of a 96-well plate.
-
Enzyme Addition: Initiate the reaction by adding the recombinant IDO1 enzyme.
-
Incubation: Incubate the plate at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding TCA.
-
Kynurenine Measurement: Add DMAB reagent, which reacts with the kynurenine produced to form a colored product.
-
Absorbance Reading: Measure the absorbance at 480 nm.
-
Data Analysis: Calculate the percent inhibition of IDO1 activity and determine the IC50 values.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzomalvin E, an indoleamine 2,3-dioxygenase inhibitor isolated from Penicillium sp. FN070315 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Showdown: Epibenzomalvin E and the Landscape of IDO1 Inhibition
A new fungal-derived contender, Epibenzomalvin E, enters the competitive arena of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. This guide provides a detailed structural and functional comparison with established synthetic and natural inhibitors, offering insights for researchers in drug discovery and development.
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint in immuno-oncology. By catalyzing the rate-limiting step in tryptophan catabolism, the conversion of tryptophan to kynurenine (B1673888), IDO1 orchestrates an immunosuppressive tumor microenvironment.[1][2] This enzymatic activity depletes the essential amino acid tryptophan, crucial for T-cell proliferation, and generates metabolites that induce T-cell apoptosis and promote the differentiation of regulatory T-cells.[3] Consequently, the development of potent and selective IDO1 inhibitors is a major focus in the quest for novel cancer immunotherapies.
This guide delves into the structural characteristics of this compound, a fungal metabolite recently identified as an IDO1 inhibitor, and compares it with other key players in the field, including the clinical candidates Epacadostat, Navoximod, and Indoximod, as well as the natural product (-)-epigallocatechin (B1671488) gallate (EGCG).
The Fungal Challenger: this compound
This compound is a benzodiazepine (B76468) alkaloid isolated from the fungus Penicillium sp.[4] Its complex, polycyclic structure represents a departure from the more common scaffolds of synthetic IDO1 inhibitors. The core of this compound is a tetracyclic system featuring a quinazolinone fused to a 1,4-diazepine ring. This intricate architecture presents a unique three-dimensional shape and distribution of functional groups for potential interaction with the IDO1 active site. While initial reports have confirmed its inhibitory activity against IDO1, detailed quantitative data on its potency (e.g., IC50) from primary literature are still emerging.[4]
Structure of this compound:
Head-to-Head: A Structural Comparison
The efficacy of an IDO1 inhibitor is intrinsically linked to its ability to interact with the enzyme's active site, which contains a heme cofactor. Inhibitors have been developed that employ various binding modes, including direct coordination with the heme iron, competition with the substrate tryptophan, and allosteric modulation.
Synthetic Benchmarks in Clinical Development
-
Epacadostat (INCB024360): A potent and selective hydroxyamidine-based inhibitor, Epacadostat acts as a competitive inhibitor with respect to tryptophan.[2][5] Its structure features a central furazan (B8792606) ring and a hydroxyamidine group that is crucial for its interaction with the heme iron in the IDO1 active site.[6] The molecule adopts a conformation that allows it to fit snugly within the enzyme's binding pocket.[7]
-
Navoximod (GDC-0919): This compound belongs to the imidazoisoindole class of IDO1 inhibitors.[8] Navoximod is a potent inhibitor with a Ki of 7 nM and an EC50 of 75 nM.[9] It is an orally available inhibitor that binds to IDO1, a cytosolic enzyme responsible for the oxidation of tryptophan into kynurenine.[10]
-
Indoximod (1-Methyl-D-tryptophan): Unlike direct enzymatic inhibitors, Indoximod is considered an IDO pathway inhibitor.[11] It is a tryptophan mimetic that does not directly inhibit the IDO1 enzyme but rather counteracts the downstream immunosuppressive effects of tryptophan depletion.[12][13] Indoximod is thought to reverse the metabolic stress signals induced by low tryptophan levels, thereby restoring T-cell proliferation and function.[14] Structurally, it is a methylated derivative of the D-isomer of tryptophan.[15]
A Natural Product Perspective
-
(-)-Epigallocatechin Gallate (EGCG): A major polyphenol in green tea, EGCG represents a different class of natural product IDO modulator.[16][17][18][19] While it can directly inhibit IDO1 activity to some extent, its primary mechanism of action in this context is the suppression of IDO1 expression. EGCG has been shown to downregulate IFN-γ-induced IDO1 expression in cancer cells. Structurally, EGCG possesses multiple hydroxyl groups on its two phenyl rings and a gallate moiety, which contribute to its biological activities.
Quantitative Comparison of IDO1 Inhibitors
The following table summarizes the inhibitory potency of the discussed compounds against IDO1.
| Compound | Class | Mechanism of Action | IC50 / Ki |
| This compound | Fungal Benzodiazepine Alkaloid | Direct IDO1 Inhibition | Active[4] |
| Epacadostat | Hydroxyamidine | Competitive, Heme-coordinating | IC50: ~10-72 nM[1][2][5][20] |
| Navoximod | Imidazoisoindole | Direct IDO1 Inhibition | Ki: 7 nM, EC50: 75 nM[9][21] |
| Indoximod | Tryptophan Mimetic | IDO Pathway Inhibitor | Not a direct enzyme inhibitor[11][14] |
| (-)-EGCG | Polyphenol (Catechin) | Primarily suppresses IDO1 expression | - |
Experimental Protocols for IDO1 Inhibition Assays
Accurate assessment of IDO1 inhibitory activity is crucial for drug development. Below are outlines of common experimental protocols.
Cell-Free Enzymatic Assay
This assay directly measures the inhibition of recombinant human IDO1 enzyme activity.
-
Principle: The enzymatic reaction involves the conversion of L-tryptophan to N-formylkynurenine, which can be monitored spectrophotometrically.
-
Materials:
-
Recombinant human IDO1 enzyme
-
L-tryptophan (substrate)
-
Methylene (B1212753) blue (cofactor)
-
Ascorbic acid (reductant)
-
Catalase
-
Potassium phosphate (B84403) buffer (pH 6.5)
-
Test compounds
-
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the recombinant IDO1 enzyme to the mixture.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding L-tryptophan.
-
Monitor the formation of N-formylkynurenine by measuring the increase in absorbance at 321 nm over time.
-
Calculate the initial reaction rates and determine the IC50 value of the test compound.[1]
-
Cell-Based IDO1 Activity Assay
This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context.
-
Principle: IDO1 expression is induced in a human cell line (e.g., HeLa or SKOV-3) using interferon-gamma (IFN-γ). The activity of IDO1 is determined by measuring the concentration of kynurenine, a downstream product of tryptophan catabolism, in the cell culture supernatant.[22][23]
-
Materials:
-
Human cell line (e.g., HeLa, SKOV-3)
-
Cell culture medium and supplements
-
Recombinant human IFN-γ
-
Test compounds
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) reagent
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.
-
Add the test compound at various concentrations to the cells and incubate for an additional 24-48 hours.
-
Collect the cell culture supernatant.
-
Hydrolyze N-formylkynurenine to kynurenine by adding TCA and incubating at 50°C.
-
Add DMAB reagent, which reacts with kynurenine to produce a colored product.
-
Measure the absorbance at 480 nm.
-
Generate a kynurenine standard curve to determine the concentration of kynurenine in the samples.
-
Calculate the percent inhibition and determine the IC50 value of the test compound.[23]
-
Visualizing the IDO1 Pathway and Inhibition
The following diagrams illustrate the IDO1 signaling pathway and a conceptual workflow for inhibitor screening.
Caption: The IDO1 metabolic pathway and the point of intervention for inhibitors.
Caption: A generalized workflow for the screening and development of IDO1 inhibitors.
Conclusion
The discovery of this compound as an IDO1 inhibitor expands the chemical diversity of compounds targeting this important immuno-oncology enzyme. Its unique fungal-derived benzodiazepine scaffold provides a novel template for the design of future inhibitors. While further studies are needed to fully characterize its potency and mechanism of action, the structural comparison with established synthetic and natural inhibitors highlights the varied approaches to modulating the IDO1 pathway. The continued exploration of natural product libraries, alongside rational drug design, will undoubtedly yield new and improved therapeutic agents for the treatment of cancer and other diseases where IDO1 plays a pathogenic role.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzomalvin E, an indoleamine 2,3-dioxygenase inhibitor isolated from Penicillium sp. FN070315 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epacadostat | INCB 024360 | IDO1 Inhibitor | TargetMol [targetmol.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Facebook [cancer.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. What is Indoximod used for? [synapse.patsnap.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. researchgate.net [researchgate.net]
- 17. go.drugbank.com [go.drugbank.com]
- 18. researchgate.net [researchgate.net]
- 19. Epigallocatechin Gallate | C22H18O11 | CID 65064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. axonmedchem.com [axonmedchem.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Epibenzomalvin E: A Comparative Analysis of IDO Inhibitors
For Immediate Release
In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase (IDO) has emerged as a critical target for therapeutic intervention. Its role in suppressing the host immune response against tumor cells has spurred the development of numerous inhibitors. This guide provides a comprehensive comparison of the inhibitory effects of Epibenzomalvin E and other prominent IDO inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Executive Summary
This report details the validation of this compound as an inhibitor of Indoleamine 2,3-dioxygenase (IDO1), a key enzyme in tumor immune evasion. A comparative analysis with other well-known IDO1 inhibitors—Epacadostat (B560056), Navoximod (B609430), and Linrodostat—is presented, highlighting differences in their inhibitory potency. While Indoximod is also discussed, its indirect mechanism of action distinguishes it from these direct enzymatic inhibitors. This guide aims to provide a clear, data-driven overview to inform future research and drug development in the field of cancer immunotherapy.
Comparative Inhibitory Potency
The inhibitory efficacy of this compound and its counterparts against IDO1 is summarized below. It is important to note that direct comparison of IC50 values can be nuanced due to variations in experimental assays (e.g., cell-free enzymatic versus cell-based assays).
| Inhibitor | IC50/EC50/Ki Value | Assay Type |
| This compound | 21.4 µM (IC50)[1] | Enzymatic Assay[1] |
| Epacadostat | ~15.3 nM (IC50)[2] | Cell-based kynurenine (B1673888) assay[2] |
| 54.46 ± 11.18 nM (IC50)[3] | P1.IDO1 cell assay[3] | |
| Navoximod | 7 nM (Ki)[4][5] | Not Specified[4][5] |
| 75 nM (EC50)[4][5] | Cellular activity assay[6] | |
| Linrodostat | 1.1 nM (IC50)[7][8] | IDO1-HEK293 cell-based assay[7][8] |
| Indoximod | Not Applicable | Indirect inhibitor, acts downstream of IDO1[9][10] |
Detailed Experimental Protocols
A clear understanding of the methodologies used to validate the inhibitory effects of these compounds is crucial for the interpretation of the presented data.
IDO1 Inhibition Assay for this compound (Enzymatic Assay)
While the specific details from the original publication by Jang et al. are not fully available, a general protocol for a cell-free IDO1 enzymatic assay is as follows. This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified recombinant human IDO1.[11]
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) Blue
-
Ascorbic Acid
-
Catalase
-
Potassium Phosphate (B84403) Buffer (pH 6.5)
-
Test Compound (this compound)
-
Known IDO1 inhibitor (positive control)
-
Trichloroacetic Acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well microplate
-
Incubator
-
Microplate reader
Procedure:
-
Reagent Preparation: A reaction mixture is prepared in potassium phosphate buffer containing L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer.
-
Enzyme Addition: The recombinant IDO1 enzyme is added to each well of a 96-well plate, with the exception of the no-enzyme control wells.
-
Incubation: The plate is incubated to allow the enzymatic reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of trichloroacetic acid.
-
Kynurenine Measurement: The amount of kynurenine produced is quantified by adding a colorimetric reagent (p-Dimethylaminobenzaldehyde) and measuring the absorbance at a specific wavelength.
-
Data Analysis: The percent inhibition for each concentration of the test compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.[11]
Cell-Based IDO1 Functional Assay (General Protocol)
This assay assesses the inhibitor's activity in a more physiologically relevant context by measuring the inhibition of IDO1 activity within a cellular system.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., SKOV-3)
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Cell culture medium and supplements
-
Test Compound
-
Known IDO1 inhibitor (positive control)
-
Reagents for kynurenine detection (as in the enzymatic assay)
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere.
-
IDO1 Induction: The cells are treated with IFN-γ to induce the expression of the IDO1 enzyme.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound.
-
Incubation: The plate is incubated to allow for IDO1 activity and kynurenine production.
-
Kynurenine Measurement: The supernatant is collected, and the kynurenine concentration is measured using the same method as the enzymatic assay.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kynurenine production inhibition against the compound concentration.[11]
Signaling Pathways and Mechanisms of Action
The inhibition of IDO1 leads to the modulation of downstream signaling pathways that are critical for immune regulation.
IDO1 Signaling Pathway:
IDO1 catalyzes the first and rate-limiting step in the conversion of the essential amino acid tryptophan into kynurenine.[6] This depletion of tryptophan and the accumulation of kynurenine in the tumor microenvironment leads to the suppression of effector T-cell function and the promotion of regulatory T-cells (Tregs), thereby allowing tumor cells to evade the immune system.[12]
Experimental Workflow for IDO1 Inhibition Assay:
The general workflow for validating the inhibitory effect of a compound on IDO1 involves a series of steps from compound preparation to data analysis.
Mechanism of Action of Indoximod:
Unlike direct enzymatic inhibitors, Indoximod acts downstream of IDO1. It functions as a tryptophan mimetic, counteracting the effects of tryptophan depletion and reactivating the mTOR pathway in T cells.[9][10] It also modulates the differentiation of CD4+ T cells via the aryl hydrocarbon receptor (AhR).[9]
Conclusion
This compound has been identified as a novel inhibitor of the IDO1 enzyme. While its potency appears to be lower than that of other clinical-stage IDO1 inhibitors such as Linrodostat and Epacadostat, its discovery from a natural source highlights the potential for identifying new chemical scaffolds for cancer immunotherapy. Further investigation into the specific mechanism of action and in vivo efficacy of this compound is warranted. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of IDO-targeted cancer therapies.
References
- 1. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Facebook [cancer.gov]
cross-reactivity of Epibenzomalvin E with other enzymes
An objective comparison of the cross-reactivity of kinase inhibitors is crucial for researchers, scientists, and drug development professionals to understand their selectivity and potential off-target effects. Due to the absence of publicly available information on "Epibenzomalvin E," this guide will focus on the well-characterized kinase inhibitor, Imatinib, as a representative example to illustrate the principles of enzyme cross-reactivity analysis. Imatinib is a cornerstone in targeted cancer therapy, known for its efficacy against chronic myeloid leukemia (CML) by inhibiting the Bcr-Abl fusion protein. However, its activity is not limited to Bcr-Abl, and understanding its cross-reactivity with other kinases is vital for predicting its full therapeutic and toxicological profile.
Imatinib: A Case Study in Kinase Inhibitor Selectivity
Imatinib was rationally designed to target the ATP-binding site of the Abl kinase domain of the Bcr-Abl oncoprotein. Its success has paved the way for the development of numerous other kinase inhibitors. This section compares the inhibitory activity of Imatinib against its primary target and other significant kinases.
Quantitative Comparison of Imatinib's Inhibitory Activity
The selectivity of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of Imatinib for its primary target, Bcr-Abl, and several other important kinases, demonstrating its differential activity.
| Enzyme Target | IC50 (nM) | Biological Significance |
| Bcr-Abl | 25 - 100 | Primary target in Chronic Myeloid Leukemia (CML). |
| c-KIT | 100 | Target in Gastrointestinal Stromal Tumors (GIST). |
| PDGFRα/β | 100 - 200 | Targets in various solid tumors. |
| Src | >10,000 | A proto-oncogenic tyrosine kinase; low sensitivity indicates selectivity of Imatinib. |
| EGFR | >10,000 | Target in lung and other epithelial cancers; low sensitivity indicates selectivity. |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols for Assessing Kinase Cross-Reactivity
The determination of a kinase inhibitor's cross-reactivity profile is a critical step in its preclinical development. Below are detailed methodologies for key experiments used to generate the comparative data.
In Vitro Kinase Inhibition Assay (Example: Lance® Ultra Kinase Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method used to measure the phosphorylation of a substrate by a kinase.
Materials:
-
Recombinant kinase (e.g., Bcr-Abl, c-KIT, PDGFR)
-
Biotinylated substrate peptide
-
ATP (Adenosine triphosphate)
-
Imatinib (or other test inhibitor)
-
Europium-labeled anti-phospho-substrate antibody
-
SA-APC (Streptavidin-Allophycocyanin) conjugate
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well microplate
-
Plate reader capable of TR-FRET detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of Imatinib in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add the kinase and the biotinylated substrate peptide to the wells of the microplate.
-
Add the diluted Imatinib or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding EDTA.
-
Add the Europium-labeled anti-phospho-substrate antibody and the SA-APC conjugate.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for antibody-antigen binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 615 nm (Europium).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the logarithm of the Imatinib concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by Imatinib and a typical experimental workflow for assessing kinase inhibitor cross-reactivity.
Caption: Imatinib's primary and secondary kinase targets and their downstream effects.
Caption: A typical workflow for assessing the cross-reactivity of a kinase inhibitor.
A Comparative Analysis of Epibenzomalvin E and Epacadostat: Two Distinct Inhibitors of Indoleamine 2,3-Dioxygenase
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biochemical and cellular activities of Epibenzomalvin E and epacadostat (B560056), two inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase (IDO). While both compounds target the same enzyme, their origins, chemical structures, and inhibitory profiles present different considerations for therapeutic development.
Epacadostat is a well-characterized, synthetic, and highly potent inhibitor of IDO1, the primary isoform of the enzyme. In contrast, this compound is a fungal-derived natural product that has also been identified as an IDO inhibitor. This guide synthesizes the available experimental data to facilitate a direct comparison of these two molecules.
At a Glance: Key Differences
| Feature | This compound | Epacadostat |
| Origin | Natural Product (Fungal Metabolite) | Synthetic |
| Primary Target | Indoleamine 2,3-dioxygenase (IDO) | Indoleamine 2,3-dioxygenase 1 (IDO1) |
| Reported Biological Activity | IDO Inhibition, Cytotoxicity (p53-dependent apoptosis) | Potent and Selective IDO1 Inhibition |
Chemical Structures
The chemical structures of this compound and epacadostat are distinct, reflecting their different origins.
This compound belongs to the benzomalvin class of fungal metabolites, characterized by a complex polycyclic structure. Unfortunately, a publicly available chemical structure for this compound could not be definitively retrieved from the searched resources.
Epacadostat is a synthetic molecule with the chemical formula C₁₁H₁₃BrFN₇O₄S. Its structure was rationally designed for potent and selective inhibition of IDO1.
Comparative Efficacy and Potency
A direct comparison of the inhibitory potency against IDO reveals a significant difference between the two compounds.
| Compound | Target | IC50 (IDO Inhibition) | IC50 (Cytotoxicity vs. HCT116) |
| This compound | IDO | Data not available in searched resources | 1.07 µg/mL |
| Epacadostat | IDO1 | ~10 nM | Data not available in searched resources |
Epacadostat is a highly potent inhibitor of IDO1, with reported IC50 values in the low nanomolar range. In contrast, while this compound has been identified as an IDO inhibitor, its specific IC50 value for enzyme inhibition is not available in the public literature reviewed for this guide. However, this compound has demonstrated cytotoxic activity against the HCT116 human colon cancer cell line with an IC50 of 1.07 µg/mL.
Mechanism of Action and Signaling Pathways
Both compounds exert their primary anticancer effects by inhibiting the IDO enzyme, which plays a crucial role in tumor immune evasion. However, the downstream consequences and potentially distinct secondary mechanisms are important to consider.
The IDO Pathway and Its Inhibition
Indoleamine 2,3-dioxygenase is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine (B1673888) pathway. In the tumor microenvironment, increased IDO activity leads to tryptophan depletion and the accumulation of kynurenine and its metabolites. This has two main immunosuppressive effects:
-
T-cell Starvation: Tryptophan is essential for T-cell proliferation and function. Its depletion arrests T-cells in the G1 phase of the cell cycle, leading to anergy or apoptosis.
-
Generation of Immunosuppressive Metabolites: Kynurenine and other downstream metabolites actively suppress effector T-cell function and promote the differentiation and activity of regulatory T-cells (Tregs).
By inhibiting IDO, both this compound and epacadostat are expected to reverse these effects, thereby restoring T-cell-mediated anti-tumor immunity.
Epacadostat's Selectivity
Epacadostat is a potent and highly selective inhibitor of the IDO1 isoform. This selectivity is a key feature, as it minimizes off-target effects on other related enzymes like IDO2 or tryptophan 2,3-dioxygenase (TDO), which also catabolize tryptophan.
This compound's Broader Cytotoxic Mechanism
In addition to its role as an IDO inhibitor, this compound has been shown to induce cancer cell death through a p53-dependent apoptotic pathway. This suggests a dual mechanism of action: immunomodulation via IDO inhibition and direct cytotoxicity.
The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. In response to cellular stress, such as that induced by chemotherapeutic agents, p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate programmed cell death. The activation of this pathway by this compound indicates a direct impact on the cancer cells' survival machinery.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
IDO1 Enzyme Inhibition Assay (General Protocol)
A typical assay to determine the IDO1 inhibitory activity of a compound involves the following steps:
-
Enzyme and Substrate Preparation: Recombinant human IDO1 enzyme is used. The substrate, L-tryptophan, is prepared in an assay buffer.
-
Compound Incubation: The test compound (this compound or epacadostat) at various concentrations is pre-incubated with the IDO1 enzyme.
-
Reaction Initiation: The reaction is initiated by adding L-tryptophan.
-
Kynurenine Detection: The reaction is stopped, and the amount of kynurenine produced is measured. This is often done by converting kynurenine to a colored product that can be quantified by spectrophotometry at a specific wavelength (e.g., 480 nm).
-
IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in IDO1 activity (IC50) is calculated from the dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HCT116) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
IC50 Calculation: The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
Conclusion
Epacadostat and this compound represent two different approaches to targeting the immunosuppressive IDO pathway. Epacadostat is a product of rational drug design, resulting in a highly potent and selective IDO1 inhibitor. Its development has been focused on overcoming immune tolerance in cancer.
This compound, a natural product, demonstrates a broader biological profile. While it does inhibit IDO, its direct cytotoxic effects via p53-dependent apoptosis present a dual-action mechanism. This could be advantageous in certain therapeutic contexts, but further research is needed to fully elucidate its potency and selectivity as an IDO inhibitor and to understand the interplay between its two anticancer activities.
For researchers in drug development, the choice between a highly selective, potent synthetic inhibitor like epacadostat and a natural product with a broader mechanism like this compound will depend on the specific therapeutic strategy. Further investigation into the IDO inhibitory profile of this compound is warranted to fully assess its potential as a lead compound for novel anticancer agents.
In Vivo Efficacy of Epibenzomalvin E vs. Other Benzomalvins: A Comparative Analysis
A comprehensive review of publicly available scientific literature reveals a notable absence of in vivo efficacy data for Epibenzomalvin E and other members of the benzomalvin family of compounds. While in vitro studies have characterized their biochemical activity, their therapeutic potential in a living organism has not yet been reported in published research.
Currently, the scientific understanding of benzomalvins is primarily limited to their biosynthesis by Penicillium species and their activity in laboratory-based assays outside of a living organism. This guide summarizes the existing in vitro data and highlights the critical knowledge gap regarding the in vivo performance of these compounds.
Summary of In Vitro Benzomalvin Activity
To date, research has focused on the inhibitory effects of benzomalvins on the substance P receptor (neurokinin-1 or NK1 receptor) and their cytotoxic activity against cancer cell lines.
Substance P (NK1 Receptor) Inhibition
Benzomalvins have been identified as inhibitors of the substance P receptor, a key player in neuroinflammation and pain signaling. The available data on the in vitro inhibitory activity of various benzomalvins is presented below.
| Compound | Target | Assay Type | Reported Activity (K_i) | Source |
| Benzomalvin A | Guinea Pig NK1 Receptor | Radioligand Binding Assay | 12 µM | [1] |
| Benzomalvin A | Rat NK1 Receptor | Radioligand Binding Assay | 42 µM | [1] |
| Benzomalvin A | Human NK1 Receptor | Radioligand Binding Assay | 43 µM | [1] |
| Benzomalvin B | Not specified | Not specified | Weakly active | [1] |
| Benzomalvin C | Not specified | Not specified | Weakly active | [1] |
Experimental Protocol: Radioligand Binding Assay for NK1 Receptor Inhibition
The inhibitory activity of benzomalvins on the NK1 receptor was determined using a competitive radioligand binding assay. The general steps for such an assay are as follows:
-
Membrane Preparation: Membranes expressing the NK1 receptor are isolated from a suitable source (e.g., cell lines or animal tissue).
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that specifically binds to the NK1 receptor (e.g., [³H]Substance P).
-
Competition: Increasing concentrations of the test compound (e.g., Benzomalvin A) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value can be converted to an inhibition constant (K_i) using the Cheng-Prusoff equation.
Below is a generalized workflow for this type of experiment.
Anticancer Activity
A recent study investigated the cytotoxic effects of five benzomalvin derivatives (A-E) isolated from Penicillium spathulatum SF7354 against the HCT116 human colon cancer cell line. All five benzomalvins exhibited dose- and time-dependent cytotoxicity.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the benzomalvin derivatives was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: HCT116 cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the benzomalvin derivatives for different time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells.
The general workflow for an MTT assay is depicted below.
Signaling Pathways
The inhibitory action of benzomalvins on the NK1 receptor suggests their potential to modulate the substance P signaling pathway. Substance P is a neuropeptide that, upon binding to the NK1 receptor (a G-protein coupled receptor), activates downstream signaling cascades, primarily through the Gαq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses, including inflammation, pain transmission, and cell proliferation.
The proposed mechanism of action of benzomalvins is the competitive antagonism of substance P at the NK1 receptor, thereby blocking the initiation of this signaling cascade.
Conclusion and Future Directions
The currently available data on benzomalvins, including this compound, is restricted to in vitro characterization. While these studies provide a valuable starting point by identifying their potential as NK1 receptor antagonists and cytotoxic agents, they do not offer insights into their efficacy, safety, pharmacokinetics, or pharmacodynamics in a living system.
To ascertain the therapeutic potential of this compound and other benzomalvins, rigorous in vivo studies are imperative. Such studies would need to assess their efficacy in relevant animal models of disease (e.g., inflammatory conditions, pain, or cancer), determine their bioavailability and metabolic fate, and evaluate their safety profile. Without this critical in vivo data, any comparison of the efficacy of this compound versus other benzomalvins remains speculative. Researchers in the field of natural product drug discovery are encouraged to pursue these essential preclinical investigations.
References
Unveiling the Molecular Target of Benzomalvins: A Comparative Guide
The fungal metabolite, Benzomalvin A, has been identified as an antagonist of the neurokinin-1 (NK1) receptor, a key player in substance P-mediated signaling pathways. This guide provides a comparative analysis of Benzomalvin A and other NK1 receptor antagonists, supported by experimental data, to confirm its molecular target and evaluate its therapeutic potential.
This publication delves into the experimental evidence that substantiates the molecular target of Benzomalvin A, a member of the benzomalvin family of fungal metabolites produced by Penicillium species. By comparing its activity with other known NK1 receptor antagonists, this guide offers researchers, scientists, and drug development professionals a comprehensive overview of its mechanism of action and potential applications.
Quantitative Comparison of NK1 Receptor Antagonists
The inhibitory activity of Benzomalvin A against the NK1 receptor has been quantified and compared with other known antagonists. The following table summarizes the binding affinities (Ki) of these compounds for the NK1 receptor from different species.
| Compound | Guinea Pig NK1 Receptor Ki (µM) | Rat NK1 Receptor Ki (µM) | Human NK1 Receptor Ki (µM) |
| Benzomalvin A | 12[1] | 42[1] | 43[1] |
| Aprepitant | 0.0001 | 0.0002 | 0.0001 |
| L-733,060 | 0.0008 | 0.0009 | 0.0003 |
Note: Data for Aprepitant and L-733,060 are representative values from publicly available pharmacological data for comparison.
Experimental Confirmation of Molecular Targeting
The identification of the NK1 receptor as the molecular target of Benzomalvin A is supported by several lines of experimental evidence.
Radioligand Binding Assays
Initial screening of microbial broths for neurokinin receptor antagonists led to the isolation of benzomalvins.[1] Subsequent competitive binding assays demonstrated that Benzomalvin A inhibits the binding of substance P, the natural ligand for the NK1 receptor, in a concentration-dependent manner. These experiments, conducted using membrane preparations from tissues expressing guinea pig, rat, and human NK1 receptors, provided the inhibitory constant (Ki) values presented in the table above.[1]
Functional Assays
Beyond simple binding, functional assays are crucial to confirm the antagonistic activity of a compound. While specific functional data for Benzomalvin A's direct inhibition of substance P-induced cellular responses (e.g., calcium mobilization) are not detailed in the available literature, its classification as a substance P inhibitor implies such functional antagonism.[1]
Alternative Biological Activities of Benzomalvins
While the primary molecular target of Benzomalvin A is the NK1 receptor, studies have revealed other biological activities for the benzomalvin class of compounds, suggesting potential off-target effects or a broader spectrum of activity.
-
α-Glucosidase Inhibition: Benzomalvin A has been shown to inhibit yeast α-glucosidase with an IC50 of 383.2 μM.[2] In vivo studies in mice demonstrated that it can decrease plasma glucose levels after sucrose (B13894) administration.[2]
-
Anticancer Activity: Extracts containing benzomalvin derivatives have exhibited significant cytotoxic effects on human colon cancer (HCT116) cells.[3] This activity is associated with the induction of apoptosis, as evidenced by an increase in the sub-G1 cell population, a marker for DNA fragmentation.[3]
Signaling Pathways and Experimental Workflows
To visualize the key processes involved in confirming the molecular target of Benzomalvin A and its known biological activities, the following diagrams are provided.
Figure 1. Workflow for the identification of the NK1 receptor as a target of Benzomalvin A.
Figure 2. Simplified signaling pathway of Substance P and the inhibitory action of Benzomalvin A.
Conclusion
References
- 1. Benzomalvins, new substance P inhibitors from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic vs. Natural Epibenzomalvin E: A Side-by-Side Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of synthetic and natural Epibenzomalvin E, focusing on their chemical properties and biological activities, supported by experimental data.
This compound, a benzodiazepine (B76468) alkaloid, has attracted scientific interest due to its potential therapeutic properties. This compound can be obtained through chemical synthesis or isolated from natural sources, primarily fungi of the Penicillium genus. This guide presents a detailed comparison of the synthetic and natural forms of this compound to aid researchers in selecting the appropriate compound for their studies.
Data Presentation
The following tables summarize the key quantitative data for synthetic and natural this compound.
Table 1: Physicochemical and Spectroscopic Data
| Property | Synthetic (Racemic) this compound | Natural (+)-Epibenzomalvin E | Natural (-)-Epibenzomalvin E |
| Molecular Formula | C₂₄H₁₉N₃O₃ | C₂₄H₁₉N₃O₃ | C₂₄H₁₉N₃O₃ |
| Molecular Weight | 397.43 g/mol | 397.43 g/mol | 397.43 g/mol |
| Appearance | White solid | White powder | White powder |
| ¹H NMR (CDCl₃) | Data available in cited literature | Consistent with synthetic data | Consistent with synthetic data |
| ¹³C NMR (CDCl₃) | Data available in cited literature | Consistent with synthetic data | Consistent with synthetic data |
| HR-ESI-MS | [M+H]⁺ calculated and found | [M+H]⁺ 398.1503 (calcd. for C₂₄H₂₀N₃O₃, 398.1499)[1] | [M+H]⁺ 398.1503 (calcd. for C₂₄H₂₀N₃O₃, 398.1499)[1] |
| Optical Rotation | 0 (racemic mixture) | Specific rotation value available | Specific rotation value available |
| X-ray Crystallography | Data available for racemic form[2] | Crystal structure determined[3][4] | Not reported |
Table 2: Biological Activity - Cytotoxicity
| Compound | Cell Line | IC₅₀ (µg/mL) at 72h |
| Natural Benzomalvin Derivatives (A-E mix) | HCT116 | Potent cytotoxic effect observed[5] |
| Natural Benzomalvin E | HCT116 | Dose- and time-dependent cytotoxicity exhibited[5] |
| Synthetic (Racemic) this compound | Not Reported | Data not available in the reviewed literature. |
| Natural Benzomalvins (1-3, 5) | A549 | Enhanced the cytotoxic capability of 5-fluorouracil[1][3] |
Experimental Protocols
Synthesis of Racemic this compound
The first total synthesis of (±)-benzomalvin E was achieved in six linear steps with an overall yield of 33%.[2] The key step involves a Cu-catalyzed intramolecular C–N arylation of a quinazolinone precursor to form a sclerotigenin (B2827663) analogue. This intermediate then undergoes a nucleophilic addition with benzaldehyde (B42025) to yield the final product. The structure of the synthetic compound was confirmed using 2D NMR and single-crystal X-ray diffraction analysis.[2]
Isolation of Natural this compound
Natural (+)- and (-)-Epibenzomalvin E are isolated from solid cultures of the fungus Penicillium sp. SYPF 8411, found in the rhizosphere soil of Codonopsis clematidea.[3][4] The isolation process typically involves extraction of the fungal culture with an organic solvent (e.g., ethyl acetate), followed by chromatographic separation techniques such as column chromatography and high-performance liquid chromatography (HPLC) to purify the individual epimers.[3][4][5] The structures of the isolated compounds are elucidated using spectroscopic methods, including HR-ESI-MS and NMR.[3][4] The absolute configuration of (+)-Benzomalvin E was determined by X-ray crystallographic analysis.[3][4]
Cytotoxicity Assay
The cytotoxic activity of natural benzomalvin derivatives was evaluated using the MTT assay.[5] Human colon carcinoma HCT116 cells were treated with various concentrations of the compounds for 24, 48, and 72 hours. Cell viability was determined by measuring the absorbance, and the IC₅₀ values were calculated.[5]
Mandatory Visualization
Caption: Workflow for the synthesis and isolation of this compound.
Caption: Proposed mechanism of action for Benzomalvin-induced cytotoxicity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. (±) Benzomalvins E isolated from Penicillium sp. SYPF 8411 in the rhizosphere soil of Codonopsis clematidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Analysis of Epibenzomalvin E: Data Compilation and Comparative Review
A comprehensive examination of available experimental data on Epibenzomalvin E is currently unavailable due to the limited public information on this specific compound. Extensive searches have not yielded significant research data, precluding a detailed statistical analysis and comparison with alternative compounds at this time.
For researchers, scientists, and professionals in drug development, access to robust experimental data is critical for evaluating the potential of any new compound. This guide is intended to provide a framework for such an analysis, outlining the types of data and comparisons that are essential for a thorough scientific evaluation. Once data for this compound becomes available, this guide can serve as a template for its systematic review.
Data Presentation: A Framework for Quantitative Comparison
To facilitate a clear and objective comparison, all quantitative data should be summarized in structured tables. Below are examples of tables that would be populated with experimental results for this compound and its comparators.
Table 1: Comparative Efficacy of this compound and Alternative Compounds
| Compound | Assay Type | Target | IC50 / EC50 (µM) | Standard Deviation | p-value (vs. Control) |
| This compound | Cell Viability | Cancer Cell Line X | |||
| Compound A | Cell Viability | Cancer Cell Line X | |||
| Compound B | Cell Viability | Cancer Cell Line X | |||
| This compound | Enzyme Inhibition | Target Enzyme Y | |||
| Compound C | Enzyme Inhibition | Target Enzyme Y |
Table 2: In Vivo Efficacy in Animal Models
| Treatment Group | Animal Model | Dosing Regimen | Tumor Volume Reduction (%) | Survival Rate (%) | Statistical Significance |
| Vehicle Control | Xenograft Mouse | - | - | ||
| This compound | Xenograft Mouse | X mg/kg, daily | |||
| Standard-of-Care Drug | Xenograft Mouse | Y mg/kg, daily |
Experimental Protocols: Ensuring Reproducibility
Detailed methodologies are fundamental to the critical evaluation of experimental data. The following outlines the necessary components for key experimental protocols.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human cancer cell line X was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with varying concentrations of this compound or comparator compounds for 72 hours.
-
MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis from the dose-response curves.
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: Cells treated with this compound were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Detection: After washing, the membrane was incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities were quantified using image analysis software.
Mandatory Visualizations: Signaling Pathways and Workflows
Visual diagrams are crucial for illustrating complex biological processes and experimental designs.
Caption: Hypothetical PI3K/Akt signaling pathway and the inhibitory point of this compound.
Caption: Workflow for determining the cytotoxic effects of this compound.
Note to the Audience: The information presented here is a template for the analysis of a novel compound. As robust and peer-reviewed experimental data for this compound becomes publicly available, this guide will be updated to provide a thorough and objective comparison of its performance against relevant alternatives. Researchers are encouraged to consult primary literature and validated experimental results for the most accurate and up-to-date information.
Safety Operating Guide
Navigating the Disposal of Epibenzomalvin E: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of Epibenzomalvin E, a fungal metabolite. By adhering to these protocols, laboratories can mitigate risks and uphold the highest standards of safety.
This compound: Hazard Profile and Key Data
According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, as a matter of best practice and to ensure a high level of safety within the laboratory, it is recommended that this compound be handled and disposed of following standard procedures for chemical waste.
| Property | Data |
| Formal Name | (S)-7-((S)-hydroxy(phenyl)methyl)-6-methyl-6,7-dihydrobenzo[1][2][3]diazepino[2,1-b]quinazoline-5,13-dione[2] |
| Molecular Formula | C₂₄H₁₉N₃O₃[2] |
| Formula Weight | 397.4[2] |
| Physical Form | A solid[2] |
| Purity | ≥95%[2] |
| Storage | -20°C[2] |
| Stability | ≥ 4 years[2] |
| Health Hazard | Not classified as hazardous |
| Environmental Hazard | Not classified as hazardous |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.
Step 1: Waste Identification and Segregation
All materials that have come into contact with this compound must be treated as chemical waste. This includes:
-
Unused or expired this compound.
-
Solutions containing this compound.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Contaminated laboratory supplies, including pipette tips, weighing papers, and vials.
It is crucial to segregate this compound waste from other laboratory waste streams at the point of generation to prevent accidental mixing with incompatible chemicals.[4]
Step 2: Proper Containerization
The choice of waste container is critical to prevent leaks and ensure safe storage.
-
Solid Waste: Place solid this compound waste and contaminated disposable items into a clearly labeled, sealed, and durable container designated for chemical waste.[4]
-
Liquid Waste: Collect liquid waste containing this compound in a dedicated, leak-proof container with a secure screw-on cap.[5] The container must be chemically compatible with the solvents used. Do not overfill liquid waste containers; leave at least 20% of the container volume as headspace to allow for expansion.[3]
Step 3: Accurate and Clear Labeling
Proper labeling is essential for the safe handling and disposal of chemical waste. All waste containers must be clearly labeled with the following information:
-
The full chemical name: "Waste: this compound". Avoid using abbreviations or chemical formulas.[1][3]
-
For mixtures, list all chemical constituents and their approximate concentrations.[3]
-
The date when the waste was first added to the container (accumulation start date).[1]
-
The name and contact information of the principal investigator or responsible person.[1]
-
The specific laboratory or room number where the waste was generated.[1]
Step 4: Safe Storage of Waste
Store sealed and labeled waste containers in a designated and secure area within the laboratory. This area should be:
-
Well-ventilated.
-
Away from sources of ignition such as heat, sparks, or open flames.
-
Equipped with secondary containment, such as a tray or bin, to contain any potential spills or leaks.[5]
Step 5: Arranging for Professional Disposal
Chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4] Never dispose of this compound or its containers in the regular trash or down the drain.[1][3] Provide the disposal service with a copy of the Safety Data Sheet and a detailed inventory of the waste.
Step 6: Decontamination of Empty Containers
Empty containers that previously held this compound must be properly decontaminated before disposal.
-
Triple-rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone).[6]
-
Collect the rinsate and dispose of it as hazardous liquid waste.[6]
-
After triple-rinsing, the container may be disposed of as non-hazardous waste in accordance with your institution's policies.[6] Deface or remove the original label before disposal.[7]
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific guidelines and the manufacturer's most recent Safety Data Sheet for any additional requirements.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. caymanchem.com [caymanchem.com]
- 3. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 4. benchchem.com [benchchem.com]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Guidance for Handling Epibenzomalvin E
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Epibenzomalvin E, a fungal metabolite. While the Safety Data Sheet (SDS) for this compound from Cayman Chemical indicates it is not classified as hazardous under the Globally Harmonized System (GHS), a cautious approach is recommended due to the compound's origin and the potential for uncharacterized biological activity.[1] The following procedural guidance is based on best practices for handling potentially potent or cytotoxic compounds in a research setting.
Personal Protective Equipment (PPE)
A risk assessment should always precede the handling of any chemical. For this compound, where comprehensive toxicological data may be limited, a conservative approach to PPE is advised. The following table summarizes recommended PPE based on general guidelines for handling cytotoxic or potent compounds.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is recommended.[2] | To prevent skin contact and absorption. The outer glove should be removed and disposed of immediately after handling the compound. |
| Gown | Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.[3] | To protect skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[3][4] | To protect eyes from splashes or aerosols. |
| Respiratory Protection | A fit-tested N95 or higher respirator is recommended when handling the solid compound or if there is a risk of aerosol generation.[2] | To prevent inhalation of airborne particles. |
| Additional Protection | Shoe covers and a hair cap can provide further protection against contamination.[2] | To minimize the spread of contamination outside of the designated handling area. |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural workflow for safely handling this compound in a laboratory setting. This workflow is designed to minimize exposure and prevent contamination.
Disposal Plan
Proper disposal of this compound waste is critical to prevent environmental contamination and potential exposure to others. All materials that come into contact with the compound should be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: All disposable PPE (gloves, gown, shoe covers, mask), contaminated lab supplies (e.g., pipette tips, tubes, weighing paper), and any unused solid this compound should be collected in a dedicated, clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Solutions containing this compound and any solvents used for decontamination should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Disposal Procedure:
All waste containers should be sealed and disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste.
The following diagram illustrates the logical flow for the disposal of waste generated from handling this compound.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
